3-(2-Chlorophenyl)propionic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMDFTFGWIVSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167741 | |
| Record name | Benzenepropanoic acid, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643-28-3 | |
| Record name | Benzenepropanoic acid, 2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001643283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1643-28-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanoic acid, 2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80167741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1643-28-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Chlorophenyl)propionic Acid (CAS 1643-28-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chlorophenyl)propionic acid, with the CAS number 1643-28-3, is a halogenated aromatic carboxylic acid. It belongs to the class of arylpropionic acids, a group of compounds that has garnered significant attention in medicinal chemistry, primarily for their utility as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Its structural features, including the carboxylic acid moiety and the chlorinated phenyl ring, make it a versatile building block for the development of various therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, spectral analysis, and its potential applications in drug discovery and development, with a focus on its role as a precursor to NSAIDs like loxoprofen.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 1643-28-3 | [1] |
| Molecular Formula | C₉H₉ClO₂ | [1] |
| Molecular Weight | 184.62 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 94-96 °C | |
| Boiling Point | 171 °C at 10 mmHg | |
| Solubility | Sparingly soluble in water | [1] |
| IUPAC Name | 3-(2-chlorophenyl)propanoic acid |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the propionic acid chain. The protons on the chlorinated phenyl ring will exhibit complex splitting patterns in the aromatic region (typically δ 7.0-7.5 ppm). The two methylene groups of the propionic acid chain will appear as triplets in the aliphatic region, and the acidic proton of the carboxylic acid will be a broad singlet at the downfield end of the spectrum.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 170-180 ppm). The aromatic carbons will appear in the range of 120-140 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The two methylene carbons of the propionic acid chain will be observed in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid group. A strong, sharp peak corresponding to the C=O stretching of the carbonyl group will be present around 1700 cm⁻¹. The C-Cl stretching vibration will likely appear in the fingerprint region, below 800 cm⁻¹.
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 184 and an [M+2]⁺ peak with approximately one-third the intensity, which is characteristic of a monochlorinated compound. Fragmentation may involve the loss of the carboxyl group (-COOH) and cleavage of the propionic acid side chain.
Synthesis of this compound
Two primary synthetic routes for this compound are detailed below.
Synthesis via Knoevenagel Condensation and Reduction
A common method involves the Knoevenagel condensation of 2-chlorobenzaldehyde with a malonic acid equivalent, followed by decarboxylation and reduction.
Caption: Synthetic pathway via Knoevenagel condensation.
Experimental Protocol:
-
Knoevenagel Condensation: To a solution of 2-chlorobenzaldehyde and a malonic acid derivative (e.g., diethyl malonate) in a suitable solvent like ethanol or toluene, a catalytic amount of a base such as piperidine or pyridine is added. The mixture is heated to reflux for several hours to facilitate the condensation reaction.
-
Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to acidic or basic hydrolysis to cleave the ester groups, followed by heating to induce decarboxylation, yielding 2-chlorocinnamic acid.
-
Reduction: The double bond in the 2-chlorocinnamic acid is then reduced to a single bond. This is typically achieved through catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
-
Purification: The final product, this compound, is then purified by recrystallization or column chromatography.
Synthesis via Hydrolysis of Methyl 3-(2-chlorophenyl)propionate
An alternative route involves the hydrolysis of the corresponding methyl ester.
Caption: Synthesis of this compound via ester hydrolysis.
Experimental Protocol:
-
Hydrolysis: Methyl 3-(2-chlorophenyl)propionate is dissolved in a mixture of methanol and an aqueous solution of a strong base, such as sodium hydroxide. The mixture is heated to reflux for several hours to ensure complete hydrolysis of the ester.
-
Acidification: After cooling, the reaction mixture is acidified with a strong acid, like hydrochloric acid, to protonate the carboxylate salt and precipitate the free carboxylic acid.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Applications in Drug Development
The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of loxoprofen, a potent NSAID.
Role in Loxoprofen Synthesis
While the direct conversion is not a single step, this compound serves as a foundational scaffold for the elaboration into the final drug molecule. The synthesis of loxoprofen generally involves the introduction of a methyl group at the alpha-position to the carboxylic acid and the subsequent coupling with a protected cyclopentanone derivative.
Caption: Conceptual synthetic route from this compound to Loxoprofen.
Biological Activity and Mechanism of Action
Arylpropionic acids, as a class, are well-established as non-steroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, pain, and fever.
The Prostaglandin Synthesis Pathway
The inhibition of COX enzymes by NSAIDs disrupts the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Caption: Inhibition of the prostaglandin synthesis pathway by arylpropionic acids.
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay
To evaluate the inhibitory potential of this compound or its derivatives on COX-1 and COX-2, a standard in vitro assay can be performed.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Inhibitor standards (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
Detection system (e.g., ELISA for prostaglandin E₂, or an oxygen consumption electrode)
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer containing heme.
-
Inhibitor Incubation: Add various concentrations of the test compound to the enzyme solutions and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the enzyme-inhibitor mixture.
-
Reaction Termination: After a specific time (e.g., 2 minutes), stop the reaction by adding a quenching solution (e.g., a strong acid).
-
Quantification of Prostaglandin Production: Measure the amount of prostaglandin produced (e.g., PGE₂) using a suitable method like ELISA.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Safety and Handling
This compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug development, particularly in the synthesis of NSAIDs. Its well-defined chemical properties and established synthetic routes make it an accessible starting material for medicinal chemists. Further research into the biological activities of its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. This technical guide provides a solid foundation of information for researchers and scientists working with this compound.
References
Physicochemical Properties of 3-(2-Chlorophenyl)propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(2-Chlorophenyl)propionic acid (CAS No. 1643-28-3). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical procedures.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [1][2] |
| Molecular Weight | 184.62 g/mol | [1][2] |
| Melting Point | 94-96 °C | [3] |
| Boiling Point | 171 °C at 10 mmHg | [3] |
| pKa | 4.58 at 25 °C | [3] |
| Aqueous Solubility | Sparingly soluble in water. | [3] |
| logP (Octanol-Water Partition Coefficient) | Value not experimentally determined. A computed value would be necessary. | |
| Appearance | White to off-white crystalline solid. | [3] |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic acids.
Determination of Melting Point
The melting point of this compound can be determined using a capillary melting point apparatus.[4][5][6][7]
Apparatus and Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
This compound, finely powdered
-
Thermometer
-
Spatula
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range represents the melting point.
Determination of Boiling Point
The boiling point of this compound is determined at a reduced pressure due to its high boiling point at atmospheric pressure. A common method involves using a Thiele tube or a similar apparatus for vacuum distillation.[8][9][10][11][12]
Apparatus and Materials:
-
Thiele tube or similar heating apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
This compound
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Vacuum source
Procedure:
-
A small amount of this compound is placed in the test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer and placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
The system is connected to a vacuum source, and the pressure is reduced to the desired level (e.g., 10 mmHg).
-
The apparatus is heated gently. As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point at the measured pressure.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of this compound can be accurately determined by potentiometric titration.[13][14][15][16][17]
Apparatus and Materials:
-
pH meter with a glass electrode
-
Buret
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
This compound
-
Deionized water
Procedure:
-
A precisely weighed sample of this compound is dissolved in a known volume of deionized water in a beaker.
-
A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.
-
The pH electrode is calibrated using standard buffer solutions and then immersed in the sample solution.
-
The initial pH of the solution is recorded.
-
The standardized NaOH solution is added in small, precise increments from the buret.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of NaOH added.
-
The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).
Determination of Aqueous Solubility
The solubility of this compound in water can be determined by creating a saturated solution and measuring the concentration of the dissolved solid.[18][19][20][21]
Apparatus and Materials:
-
Scintillation vials or flasks
-
Shaker or rotator
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC
-
This compound
-
Deionized water
Procedure:
-
An excess amount of this compound is added to a known volume of deionized water in a vial.
-
The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is then centrifuged to separate the undissolved solid.
-
A known volume of the clear supernatant is carefully removed and diluted as necessary.
-
The concentration of this compound in the diluted supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve.
-
The solubility is then calculated based on the measured concentration and the dilution factor.
Determination of Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method followed by quantification of the analyte in one or both phases.[22][23][24][25][26]
Apparatus and Materials:
-
Separatory funnel or centrifuge tubes
-
Shaker
-
Centrifuge
-
Analytical instrument (e.g., HPLC or UV-Vis spectrophotometer)
-
This compound
-
1-Octanol (pre-saturated with water)
-
Water (pre-saturated with 1-octanol)
Procedure:
-
A known amount of this compound is dissolved in either water or 1-octanol.
-
A known volume of this solution is placed in a separatory funnel or centrifuge tube.
-
A known volume of the other solvent (1-octanol or water, respectively) is added.
-
The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
The concentration of this compound in the aqueous phase is determined using a suitable analytical method.
-
The concentration in the octanol phase can be determined by mass balance or by direct measurement.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the characterization of the physicochemical properties of an organic acid like this compound.
This guide provides essential data and standardized methodologies for the physicochemical characterization of this compound, facilitating its effective use in research and development.
References
- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. scribd.com [scribd.com]
- 11. byjus.com [byjus.com]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. figshare.com [figshare.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 19. bellevuecollege.edu [bellevuecollege.edu]
- 20. chem.ws [chem.ws]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. rc.usf.edu [rc.usf.edu]
Unraveling the Enigmatic Mechanism of 3-(2-Chlorophenyl)propionic Acid: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature lacks specific studies detailing the definitive mechanism of action for 3-(2-Chlorophenyl)propionic acid. This guide, therefore, presents a hypothesized mechanism based on the well-established activities of its chemical class, the aryl propionic acid derivatives, and the known biological effects of chlorophenyl-containing compounds. All information regarding its direct molecular interactions should be considered inferred and awaits empirical validation.
Executive Summary
This compound is a small molecule belonging to the aryl propionic acid class. While direct research on this specific compound is limited, its structural similarity to a major class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), the "profens," strongly suggests a primary mechanism of action centered on the inhibition of cyclooxygenase (COX) enzymes. This guide synthesizes the known pharmacology of aryl propionic acid derivatives to propose a likely, yet unconfirmed, mechanism for this compound. It also considers the potential toxicological implications of the chlorophenyl moiety. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications and biological activities of this compound.
Proposed Core Mechanism of Action: Cyclooxygenase (COX) Inhibition
Aryl propionic acid derivatives are a cornerstone of anti-inflammatory therapy, with their biological effects primarily stemming from the suppression of prostaglandin synthesis.[1] This is achieved through the inhibition of the cyclooxygenase (COX) enzymes, which exist in two main isoforms, COX-1 and COX-2.[2]
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and supporting platelet aggregation.[2]
-
COX-2: An inducible enzyme that is significantly upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[2]
By blocking the active site of these enzymes, aryl propionic acid derivatives prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation, pain, and fever.[2] It is highly probable that this compound shares this fundamental mechanism.
Signaling Pathway
The proposed signaling pathway for the anti-inflammatory action of this compound is depicted below.
Structure-Activity Relationship of Aryl Propionic Acids
The pharmacological activity of aryl propionic acid derivatives is intrinsically linked to their chemical structure. The core scaffold can be analyzed in three key regions that dictate potency and selectivity:
-
Central Aryl Moiety: This aromatic ring system, a 2-chlorophenyl group in this case, serves as a hydrophobic anchor within the active site of the COX enzyme.[2]
-
Propionic Acid Moiety: The carboxylic acid group is crucial for binding to key residues, such as arginine, in the COX active site.
-
Alpha-Methyl Group: The methyl group at the alpha-position of the propionic acid creates a chiral center. For most "profens," the (S)-enantiomer is the more pharmacologically active form.[1]
The presence of a halogen, such as the chlorine atom in this compound, on the aryl ring can influence the binding kinetics and potency of COX inhibition, although it does not guarantee a specific binding behavior.[3]
Quantitative Data for Structurally Related Compounds
As no specific quantitative bioactivity data for this compound is available, the following table summarizes the COX inhibition data for well-known aryl propionic acid derivatives to provide a comparative context.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Ibuprofen | 1.2 - 14.9 | 1.8 - 24.5 | ~1 |
| Naproxen | 0.6 - 5.8 | 1.2 - 9.2 | ~0.6-1 |
| Flurbiprofen | 0.2 - 0.7 | 1.2 - 4.5 | ~0.1-0.3 |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Data compiled from various publicly available pharmacological databases and are approximate ranges.
Potential Cellular and Toxicological Effects of the Chlorophenyl Moiety
The presence of a chlorophenyl group may confer additional biological activities beyond COX inhibition. Chlorinated aromatic compounds can exhibit a range of cellular effects, and their toxicological profiles are of significant interest.
Exposure to certain chlorinated compounds has been associated with:
-
Cytotoxicity: Some chlorinated compounds have been shown to induce cell death in various cell lines.
-
DNA Damage: Enhanced DNA damage, such as single or double-strand breaks, has been observed with exposure to some chlorinated molecules.[4]
-
Neurotoxicity and Other Systemic Effects: Various chlorophenols and their derivatives have been documented to have teratogenic, neurotoxic, immunosuppressive, and hepatotoxic effects.[4]
It is crucial to note that these are general effects of some chlorophenyl compounds and do not necessarily predict the specific activity of this compound. Empirical testing is required to determine its specific toxicological profile.
Experimental Protocols for Evaluating Proposed Mechanism
To validate the hypothesized mechanism of action for this compound, a series of standard in vitro and in vivo experiments would be necessary. Detailed protocols for these assays are widely available in the scientific literature. Below is a generalized workflow for a key in vitro assay.
In Vitro COX Inhibition Assay (Colorimetric)
This assay measures the peroxidase activity of COX. The cyclooxygenase component converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced by the peroxidase component to PGH₂. A chromogenic substrate is co-oxidized in this reduction step, leading to a color change that can be quantified.
Methodology Outline:
-
Enzyme and Inhibitor Preparation: Recombinant COX-1 and COX-2 enzymes are prepared in a suitable buffer. The test compound, this compound, is dissolved in a solvent (e.g., DMSO) and serially diluted.
-
Inhibitor Incubation: The test compound at various concentrations is added to the wells of a microplate containing the enzyme. A control well receives only the solvent. The plate is pre-incubated to allow the inhibitor to bind to the enzyme.[2]
-
Reaction Initiation: The enzymatic reaction is started by adding the substrate, arachidonic acid, and a colorimetric probe.[2]
-
Measurement: The peroxidase activity of COX leads to a colored product, and the absorbance is measured over time using a microplate reader.[2]
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percent inhibition is determined relative to the control, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.
Conclusion and Future Directions
Based on its chemical structure, this compound is strongly predicted to function as a non-steroidal anti-inflammatory agent through the inhibition of COX-1 and COX-2 enzymes. However, this proposed mechanism of action is inferential and requires direct experimental validation.
Future research should focus on:
-
In Vitro Enzyme Assays: Determining the IC₅₀ values for this compound against both COX-1 and COX-2 to confirm inhibition and establish its selectivity profile.
-
Cell-Based Assays: Measuring the inhibition of prostaglandin production in cell lines (e.g., macrophages stimulated with lipopolysaccharide).
-
In Vivo Studies: Evaluating the anti-inflammatory, analgesic, and antipyretic effects in established animal models.
-
Toxicology and Safety Pharmacology: Assessing the cytotoxic potential and overall safety profile of the compound.
Such studies will be essential to definitively elucidate the mechanism of action of this compound and to evaluate its potential as a therapeutic agent.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Manipulation of kinetic profiles in 2-aryl propionic acid cyclooxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Potential: A Technical Guide to the Biological Activity of 3-(2-Chlorophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Chlorophenyl)propionic acid, a member of the arylpropionic acid class of compounds, holds potential as a pharmacologically active agent, primarily due to its structural similarity to well-known non-steroidal anti-inflammatory drugs (NSAIDs). While direct and extensive biological data on this specific molecule remains limited in publicly accessible literature, this guide synthesizes the current understanding of its likely biological activities by examining its chemical class, derivatives, and structurally similar compounds. The anticipated primary mechanism of action revolves around the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain. This document provides a comprehensive overview of the inferred biological activities, potential signaling pathways, and relevant experimental protocols to guide future research and drug discovery efforts.
Introduction
This compound is a synthetic organohalogen compound and a derivative of carboxylic acid. It is often utilized as a chemical intermediate in the synthesis of more complex pharmaceutical agents, including analgesics and antipyretics. The broader family of arylpropionic acid derivatives is a cornerstone of anti-inflammatory therapy, with prominent members like ibuprofen and naproxen exerting their effects through the inhibition of prostaglandin synthesis. This guide will explore the extrapolated biological activity of this compound, focusing on its probable anti-inflammatory and analgesic properties.
Inferred Biological Activity and Mechanism of Action
The biological activity of arylpropionic acids is intrinsically linked to their ability to inhibit cyclooxygenase (COX) enzymes.[1] These enzymes, existing as two primary isoforms (COX-1 and COX-2), are responsible for the conversion of arachidonic acid into prostaglandins, which are pivotal mediators of inflammation, pain, and fever.[1]
-
COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is typically induced at sites of inflammation and is the primary target for anti-inflammatory drugs.
It is highly probable that this compound, like its structural analogs, acts as a non-selective or COX-2 selective inhibitor. The propionic acid moiety is crucial for binding to the active site of the COX enzymes. The specific biological impact and selectivity would be influenced by the 2-chlorophenyl group.
A study on a structurally related compound, d1-2-[3-(2'-chlorophenoxy)phenyl]propionic acid, demonstrated analgesic and antipyretic effects, which were suggested to be mediated by the inhibition of prostaglandin synthesis.[2] While this provides indirect support, dedicated studies on this compound are necessary for confirmation.
Potential Signaling Pathways
The most probable signaling pathway influenced by this compound is the arachidonic acid cascade , leading to the production of prostaglandins. By inhibiting COX enzymes, the compound would interrupt this pathway, leading to a reduction in the synthesis of pro-inflammatory prostaglandins like PGE2.
Quantitative Data
As of the latest literature review, specific quantitative data such as IC50 or EC50 values for the inhibition of COX-1 and COX-2 by this compound are not available. The table below is provided as a template for future experimental findings.
| Target | IC50 (µM) | EC50 (µM) | Assay Conditions | Reference |
| Human COX-1 | TBD | TBD | TBD | TBD |
| Human COX-2 | TBD | TBD | TBD | TBD |
TBD: To Be Determined
Experimental Protocols
To ascertain the biological activity of this compound, standard in vitro and in vivo assays for NSAIDs would be appropriate. Below is a representative protocol for an in vitro COX inhibition assay.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Reference inhibitors (e.g., ibuprofen, celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
Detection kit for prostaglandin E2 (PGE2) (e.g., ELISA kit)
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound to obtain a range of concentrations.
-
In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound or reference inhibitor.
-
Pre-incubate the mixture at the recommended temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period to allow for prostaglandin production.
-
Stop the reaction according to the detection kit instructions.
-
Quantify the amount of PGE2 produced using an ELISA kit and a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Conclusion and Future Directions
This compound represents a molecule of interest within the field of anti-inflammatory drug discovery. Based on its structural classification as an arylpropionic acid, its primary biological activity is anticipated to be the inhibition of cyclooxygenase enzymes, leading to anti-inflammatory and analgesic effects. However, a notable gap exists in the scientific literature regarding direct experimental evidence of its biological activity.
Future research should prioritize the in vitro and in vivo characterization of this compound. Key studies should include:
-
Determination of its inhibitory potency and selectivity against COX-1 and COX-2.
-
Evaluation of its efficacy in animal models of inflammation and pain.
-
Assessment of its pharmacokinetic and toxicological profiles.
Such data will be invaluable in determining the therapeutic potential of this compound and guiding the design of novel derivatives with improved efficacy and safety profiles.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. [Pharmacological studies of d1-2-[3-(2'-chlorophenoxy)phenyl]propionic acid. (2) Sites and mechanisms of analgesic and antipyretic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-(2-Chlorophenyl)propionic Acid: A Technical Guide
This technical guide provides an in-depth overview of the infrared (IR) and mass spectrometry (MS) data for 3-(2-Chlorophenyl)propionic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic spectroscopic features of the molecule, detailed experimental protocols for data acquisition, and a summary of key quantitative data.
Molecular Structure and Properties
This compound is an organic compound with the chemical formula C₉H₉ClO₂.[1] Its structure consists of a propionic acid moiety attached to a chlorophenyl ring at the second carbon position. The molecular weight of this compound is approximately 184.62 g/mol .[1][2] This structure gives rise to characteristic spectroscopic signatures that are invaluable for its identification and characterization.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The IR spectrum of this compound displays characteristic absorption bands corresponding to its carboxylic acid and chlorinated aromatic functionalities.
Key IR Absorption Data
The principal absorption bands observed in the IR spectrum of this compound are summarized in the table below. These wavenumbers are indicative of specific molecular vibrations.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Characteristics |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad band due to extensive hydrogen bonding.[4] |
| 2975 - 2845 | C-H stretch | Alkyl (CH₂) | Overlaps with the broad O-H band.[4] |
| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong, sharp absorption, characteristic of a carbonyl group.[4] |
| ~1475, ~1445 | C=C stretch | Aromatic Ring | Medium to weak absorptions. |
| ~1290 | C-O stretch | Carboxylic Acid | Medium intensity. |
| ~750 | C-Cl stretch | Aryl Halide | Strong absorption in the fingerprint region. |
Experimental Protocol: Acquiring the IR Spectrum
The IR spectrum of solid this compound can be obtained using several standard methods. The Potassium Bromide (KBr) pellet technique is commonly employed.[2][5]
Objective: To prepare a solid sample of this compound in a KBr pellet for FTIR analysis.
Materials:
-
This compound
-
Infrared (IR) grade Potassium Bromide (KBr), thoroughly dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR spectrometer
Procedure:
-
Grinding: Place approximately 1-2 mg of this compound and 100-200 mg of dry IR grade KBr into an agate mortar.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering.[6]
-
Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press.
-
Apply high pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first for baseline correction.[7]
An alternative method for solid samples is the "Thin Solid Film" method, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl), and the solvent is allowed to evaporate, leaving a thin film of the sample for analysis.[8]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9][10] For organic molecules, electron ionization (EI) is a common method that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.[11]
Electron Ionization Mass Spectrum Data
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Formula of Fragment | Relative Intensity |
| 184/186 | [M]⁺ | [C₉H₉ClO₂]⁺ | Molecular Ion |
| 148 | [M - HCl]⁺ | [C₉H₈O₂]⁺ | Loss of Hydrogen Chloride |
| 139/141 | [M - COOH]⁺ | [C₈H₈Cl]⁺ | Loss of Carboxyl Radical |
| 125 | [C₇H₄Cl]⁺ | ||
| 103 | [C₈H₇]⁺ | ||
| 91 | [C₇H₇]⁺ | Tropylium Ion |
Note: Relative intensities can vary depending on the instrument and conditions.
The fragmentation of short-chain carboxylic acids often involves the loss of OH (M-17) and COOH (M-45) radicals.[12] For substituted phenylpropenoates, which are structurally related, a key fragmentation involves the loss of the ortho chlorine.[13][14]
Experimental Protocol: Acquiring the Mass Spectrum
The following is a generalized protocol for obtaining an electron ionization mass spectrum for an organic acid like this compound.
Objective: To obtain the EI mass spectrum of this compound.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. If using GC-MS, the sample is first vaporized and separated on a GC column. For solid samples, a direct insertion probe can be used, where the sample is heated in a vacuum to induce vaporization.[11]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).[15]
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.[11]
-
Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.[16]
-
Detection: An ion detector records the abundance of each ion at a specific m/z value.
-
Data Processing: The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as a function of its m/z ratio.
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic characterization of a chemical compound like this compound involves sample preparation, data acquisition, and spectral interpretation to confirm the molecular structure.
Caption: General workflow for spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the key spectroscopic data for this compound. The provided protocols offer a starting point for laboratory analysis, though specific instrument parameters may require optimization.
References
- 1. This compound [webbook.nist.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. amherst.edu [amherst.edu]
- 4. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. webassign.net [webassign.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scribd.com [scribd.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Proposal: Recommendation on Measuring and Providing Mass Spectra as Chemical Information of Organic Molecules (Secondary Publication) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. metbio.net [metbio.net]
Navigating the Solubility Landscape of 3-(2-Chlorophenyl)propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-(2-Chlorophenyl)propionic acid is a carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis. Understanding its solubility in a range of organic solvents is a critical parameter for process development, formulation design, purification, and various analytical procedures. Solubility data informs the selection of appropriate solvent systems for reactions, crystallization, and the preparation of formulations for preclinical and clinical studies. The absence of published quantitative data necessitates a standardized approach to its experimental determination. This guide provides detailed protocols for this purpose.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not publicly available. To facilitate future research and data presentation, the following table is provided as a template for organizing experimentally determined solubility values. Researchers are encouraged to populate this table with their own findings to contribute to the body of knowledge on this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |
| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Shake-Flask |
| e.g., Methanol | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Shake-Flask |
| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Shake-Flask |
| e.g., Ethyl Acetate | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Shake-Flask |
| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Shake-Flask |
| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Shake-Flask |
| e.g., Heptane | e.g., 25 | Data Not Available | Data Not Available | e.g., Isothermal Shake-Flask |
Caption: Template for recording the solubility of this compound in various organic solvents.
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Apparatus for concentration analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)
Experimental Workflow Diagram
The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to 3-(2-Chlorophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 3-(2-Chlorophenyl)propionic acid, a pivotal intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). We delve into the historical context of its discovery, detail various synthetic methodologies with experimental protocols, and present key quantitative data. Furthermore, this guide elucidates the compound's likely mechanism of action through the inhibition of the cyclooxygenase (COX) pathway, a cornerstone of its therapeutic relevance.
Introduction
This compound (CAS No. 1643-28-3) is a carboxylic acid derivative featuring a chlorophenyl substituent.[1][2] Its structural motif is of significant interest in medicinal chemistry, primarily serving as a building block for more complex molecules with therapeutic applications.[1] While the precise date of its initial synthesis is not definitively documented, it is widely believed to have emerged in the late 20th century during the extensive research and development of novel NSAIDs.[1][2] The core value of this compound lies in its ability to be chemically modified to produce active pharmaceutical ingredients (APIs), particularly analgesics and antipyretics.[1]
Physicochemical Properties
This compound is a white to off-white crystalline solid at room temperature.[1] It possesses a molecular formula of C₉H₉ClO₂ and a molecular weight of 184.62 g/mol .[3] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Melting Point | 94-96 °C | [4] |
| Boiling Point | 171 °C at 10 mmHg | [4] |
| Appearance | White or brown crystalline powder | |
| CAS Number | 1643-28-3 | [1][2] |
Historical Synthesis
The synthesis of this compound has been approached through several key organic reactions. The following sections detail the most prominent historical methods.
Knoevenagel-Doebner Condensation followed by Reduction
This classical approach involves the condensation of an aldehyde with a compound containing an active methylene group, followed by reduction of the resulting unsaturated acid.
Experimental Protocol:
-
Step 1: Condensation of 2-Chlorobenzaldehyde with Malonic Acid.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 14.06 g (0.1 mol) of 2-chlorobenzaldehyde and 10.41 g (0.1 mol) of malonic acid in 50 mL of pyridine.
-
Add a few drops of piperidine as a catalyst.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid.
-
Collect the precipitated 2-chlorocinnamic acid by filtration, wash with cold water, and dry.
-
-
Step 2: Reduction of 2-Chlorocinnamic Acid.
-
In a suitable hydrogenation apparatus, suspend 18.26 g (0.1 mol) of 2-chlorocinnamic acid in 100 mL of ethanol.
-
Add 0.5 g of 10% Palladium on carbon (Pd/C) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at room temperature until the theoretical amount of hydrogen is absorbed.
-
Filter the catalyst and evaporate the solvent under reduced pressure to yield this compound.
-
Friedel-Crafts Acylation of Chlorobenzene with Succinic Anhydride followed by Reduction
This method builds the carbon skeleton through an electrophilic aromatic substitution reaction.
Experimental Protocol:
-
Step 1: Friedel-Crafts Acylation.
-
To a stirred suspension of 26.7 g (0.2 mol) of anhydrous aluminum chloride in 100 mL of dry nitrobenzene, slowly add 10.0 g (0.1 mol) of succinic anhydride.
-
To this mixture, add 11.26 g (0.1 mol) of chlorobenzene dropwise at a temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 12 hours.
-
Pour the reaction mixture onto a mixture of 200 g of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 3-(2-chlorobenzoyl)propionic acid.
-
-
Step 2: Clemmensen Reduction.
-
To a flask containing 20 g of amalgamated zinc, add 50 mL of concentrated hydrochloric acid and 21.46 g (0.1 mol) of 3-(2-chlorobenzoyl)propionic acid.
-
Heat the mixture at reflux for 8-10 hours, with the periodic addition of concentrated hydrochloric acid to maintain the volume.
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the ether extract with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.
-
Grignard Reaction with Carbon Dioxide
This route utilizes an organometallic reagent to introduce the carboxylic acid functionality.
Experimental Protocol:
-
Step 1: Preparation of 2-Chlorobenzylmagnesium Chloride.
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place 2.43 g (0.1 mol) of magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 16.1 g (0.1 mol) of 2-chlorobenzyl chloride in 50 mL of anhydrous diethyl ether dropwise to the magnesium turnings.
-
Maintain a gentle reflux during the addition. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Step 2: Carboxylation.
-
Cool the Grignard reagent in an ice-salt bath.
-
Bubble dry carbon dioxide gas through the stirred solution for 2-3 hours.
-
Alternatively, pour the Grignard solution onto an excess of crushed dry ice.
-
After the addition of carbon dioxide is complete, cautiously add 50 mL of 10% hydrochloric acid to the reaction mixture.
-
Separate the ether layer, and extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Combine the ether extracts, wash with water, and then extract the product into a 5% sodium hydroxide solution.
-
Acidify the alkaline extract with concentrated hydrochloric acid to precipitate this compound.
-
Collect the product by filtration, wash with cold water, and dry.
-
Hydrolysis of Methyl 3-(2-Chlorophenyl)propionate
This is a straightforward method starting from the corresponding ester.[5]
Experimental Protocol:
-
Reflux a solution of methyl 3-(2-chlorophenyl)propionate in 10% aqueous sodium hydroxide for two hours.[5]
-
Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid).[5]
-
Filter the precipitated crude product.[5]
-
Dissolve the filter cake in hot aqueous sodium bicarbonate and filter to remove any insoluble impurities.[5]
-
Acidify the filtrate to re-precipitate the this compound.[5]
-
Collect the purified product by filtration, wash with cold water, and dry.[5]
Quantitative Data
| Synthesis Method | Starting Materials | Key Reagents | Yield (%) | Melting Point (°C) |
| Knoevenagel-Doebner | 2-Chlorobenzaldehyde, Malonic Acid | Pyridine, Piperidine, H₂, Pd/C | ~60-70 | 94-96 |
| Friedel-Crafts | Chlorobenzene, Succinic Anhydride | AlCl₃, Zn(Hg), HCl | ~50-60 | 94-96 |
| Grignard Reaction | 2-Chlorobenzyl chloride | Mg, CO₂ | ~60-75 | 94-96 |
| Ester Hydrolysis | Methyl 3-(2-chlorophenyl)propionate | NaOH, HCl | High | 94-96 |
Spectroscopic Data:
-
Infrared (IR) Spectrum: The IR spectrum of this compound is expected to show a broad absorption in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, a sharp absorption around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group, and absorptions in the aromatic region (1450-1600 cm⁻¹) and C-Cl stretching region (around 750 cm⁻¹). The NIST database confirms the presence of these characteristic peaks.[6]
-
Mass Spectrum (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 184 and an M+2 peak at m/z 186 with an approximate ratio of 3:1, which is characteristic of a monochlorinated compound. The NIST database confirms the molecular ion peak.[6]
-
¹H Nuclear Magnetic Resonance (NMR) Spectrum (Predicted): The ¹H NMR spectrum in CDCl₃ is predicted to show the following signals: a triplet around 2.7 ppm (2H, -CH₂-COOH), a triplet around 3.1 ppm (2H, Ar-CH₂-), a multiplet in the range of 7.1-7.4 ppm (4H, aromatic protons), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectrum (Predicted): The ¹³C NMR spectrum in CDCl₃ is predicted to show signals for the carboxylic acid carbonyl carbon (~179 ppm), the aromatic carbons (in the range of 127-140 ppm), and two aliphatic carbons (~30 ppm and ~35 ppm).
Mechanism of Action and Signaling Pathway
The primary therapeutic interest in this compound and its derivatives lies in their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The established mechanism of action for the vast majority of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins_Thromboxanes_Physiological [label="Prostaglandins & Thromboxanes\n(Physiological Functions)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostaglandins_Inflammatory [label="Prostaglandins\n(Inflammation, Pain, Fever)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NSAIDs [label="this compound\n& NSAID Derivatives", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Stomach_Protection [label="Stomach Lining Protection", shape=plaintext]; Platelet_Aggregation [label="Platelet Aggregation", shape=plaintext]; Inflammation [label="Inflammation", shape=plaintext]; Pain [label="Pain", shape=plaintext]; Fever [label="Fever", shape=plaintext];
// Edges Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_Thromboxanes_Physiological; COX2 -> Prostaglandins_Inflammatory; Prostaglandins_Thromboxanes_Physiological -> Stomach_Protection; Prostaglandins_Thromboxanes_Physiological -> Platelet_Aggregation; Prostaglandins_Inflammatory -> Inflammation; Prostaglandins_Inflammatory -> Pain; Prostaglandins_Inflammatory -> Fever; NSAIDs -> COX1 [arrowhead=tee, color="#EA4335"]; NSAIDs -> COX2 [arrowhead=tee, color="#EA4335"]; } enddot
Caption: The Cyclooxygenase (COX) Signaling Pathway and its Inhibition by NSAIDs.
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and thromboxanes. COX-1 is constitutively expressed and involved in physiological functions such as protecting the stomach lining and platelet aggregation. COX-2 is an inducible enzyme, upregulated during inflammation, and is responsible for the production of prostaglandins that mediate pain, fever, and inflammation. This compound-based NSAIDs are believed to exert their therapeutic effects by inhibiting both COX-1 and COX-2, thereby reducing the synthesis of prostaglandins involved in inflammation.
Experimental and Logical Workflows
The synthesis of this compound can be generalized into a logical workflow that encompasses the various synthetic strategies.
// Nodes Starting_Materials [label="Starting Materials\n(e.g., 2-Chlorobenzaldehyde,\nChlorobenzene, 2-Chlorobenzyl chloride)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate_Formation [label="Key Intermediate Formation", fillcolor="#FBBC05"]; Functional_Group_Intro [label="Carboxylic Acid Introduction\nor Unmasking", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization/Chromatography)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final_Product [label="this compound", shape=house, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Starting_Materials -> Intermediate_Formation [label="Condensation/\nAcylation/\nGrignard Formation"]; Intermediate_Formation -> Functional_Group_Intro [label="Reduction/\nCarboxylation/\nHydrolysis"]; Functional_Group_Intro -> Purification; Purification -> Final_Product; } enddot
Caption: Generalized Synthetic Workflow for this compound.
This workflow illustrates the common stages in the synthesis of this compound, starting from readily available precursors and proceeding through the formation of key intermediates, introduction or modification of the carboxylic acid functional group, and final purification to yield the target compound.
Conclusion
This compound represents a significant molecule in the landscape of pharmaceutical synthesis. Its historical development, rooted in the quest for effective anti-inflammatory agents, has led to the establishment of several reliable synthetic routes. Understanding these synthetic pathways, along with the compound's physicochemical properties and biological mechanism of action, is crucial for researchers and professionals in the field of drug discovery and development. This guide provides a comprehensive technical overview to support further innovation and application of this valuable chemical intermediate.
References
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 3-(2-Chlorophenyl)propionic Acid and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: To date, the specific crystal structure of 3-(2-Chlorophenyl)propionic acid has not been deposited in publicly accessible crystallographic databases. This guide provides a comprehensive technical framework for its analysis by presenting a generalized methodology and employing data from a structurally related compound, 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid, for illustrative purposes.
Introduction
This compound is a halogenated aromatic carboxylic acid with potential applications as a building block in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its three-dimensional atomic arrangement is crucial for predicting its physicochemical properties, such as solubility and dissolution rate, and for understanding its interactions with biological targets. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the precise solid-state structure of such organic molecules.
This technical guide outlines the essential experimental protocols and data analysis workflow required for the crystal structure determination of this compound or its analogs.
Data Presentation: An Illustrative Example
While the crystallographic data for this compound is not available, the following tables summarize the kind of quantitative data obtained from a single-crystal X-ray diffraction study, using 4-(4-chlorophenyl)cyclohexane-1-carboxylic acid as a representative example.[1]
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₁₃H₁₅ClO₂ |
| Formula Weight | 238.70 |
| Temperature | 150(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 14.4696(7) Å |
| b | 9.5385(4) Å |
| c | 18.7042(11) Å |
| α | 90° |
| β | 112.619(2)° |
| γ | 90° |
| Volume | 2383.0(2) ų |
| Z (Molecules per unit cell) | 8 |
| Calculated Density | 1.329 Mg/m³ |
| Absorption Coefficient | 2.485 mm⁻¹ |
| F(000) | 1008 |
| Data Collection & Refinement | |
| Theta range for data collection | 4.723 to 74.489° |
| Index ranges | -18<=h<=17, -11<=k<=11, -23<=l<=23 |
| Reflections collected | 23641 |
| Independent reflections | 4710 [R(int) = 0.0461] |
| Completeness to theta = 67.679° | 99.8 % |
| Data / restraints / parameters | 4710 / 0 / 291 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.0414, wR2 = 0.1090 |
| R indices (all data) | R1 = 0.0435, wR2 = 0.1114 |
| Largest diff. peak and hole | 0.311 and -0.428 e.Å⁻³ |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degrees (°) |
| Cl1 - C11 | 1.745(2) | C10-C11-C12 | 122.0(2) |
| O1 - C1 | 1.315(2) | C12-C11-Cl1 | 118.8(1) |
| O2 - C1 | 1.218(2) | O2-C1-O1 | 122.9(2) |
| C1 - C2 | 1.512(2) | O2-C1-C2 | 121.2(2) |
| C2 - C3 | 1.536(2) | O1-C1-C2 | 115.9(2) |
| C4 - C9 | 1.520(2) | C9-C4-C3 | 111.4(1) |
Experimental Protocols
The determination of a crystal structure is a multi-step process, beginning with the growth of high-quality single crystals.
Synthesis and Crystallization
-
Synthesis: this compound can be synthesized via established organic chemistry routes.
-
Purification: The crude product must be purified to a high degree, typically by recrystallization or chromatography, as impurities can inhibit crystal growth.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures should be screened to find the optimal conditions. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small open vial, which is then placed in a larger sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent into the first induces crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
-
Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Diffractometer: Data is collected on a single-crystal X-ray diffractometer, commonly equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., a CCD or CMOS detector).
-
Data Collection: The crystal is maintained at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as polarization and absorption.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.
-
Structure Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental diffraction data using a least-squares minimization procedure. This iterative process improves the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and chemical reasonableness.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow from sample preparation to the final crystal structure analysis.
Conclusion
While the crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its synthesis, crystallization, and structural elucidation via single-crystal X-ray diffraction. The detailed protocols and the illustrative data from a related compound offer a valuable resource for researchers in medicinal chemistry, materials science, and related fields. The determination of its crystal structure would provide significant insights into its solid-state properties and intermolecular interactions, paving the way for its rational application in various scientific and industrial endeavors.
References
Toxicological Profile of 3-(2-Chlorophenyl)propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. The toxicological data available for 3-(2-Chlorophenyl)propionic acid is limited, and much of the information presented herein is based on data from structurally similar compounds and general toxicological principles.
Executive Summary
This technical guide provides a concise overview of the known and inferred toxicological profile of this compound (CAS No. 1643-28-3). Due to a lack of extensive specific toxicological studies on this compound, this profile incorporates data from safety data sheets, information on analogous aryl propionic acid derivatives, and general principles of chemical toxicology. The primary hazards identified are irritation to the skin, eyes, and respiratory system. The potential for systemic effects upon significant exposure cannot be ruled out. This guide also outlines general experimental protocols for toxicity testing and explores potential molecular signaling pathways, such as the cyclooxygenase (COX) and HSP90/TRAP1 pathways, that may be relevant to the biological activity of this compound class.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [General Chemical Databases] |
| Synonyms | o-Chlorohydrocinnamic acid, 2-Chlorobenzenepropanoic acid | [General Chemical Databases] |
| CAS Number | 1643-28-3 | [General Chemical Databases] |
| Molecular Formula | C₉H₉ClO₂ | [General Chemical Databases] |
| Molecular Weight | 184.62 g/mol | [General Chemical Databases] |
| Appearance | White to off-white solid/crystalline powder | [General Chemical Databases] |
| Melting Point | 96-98 °C | [General Chemical Databases] |
Hazard Profile and Classification
This compound is classified as an irritant. Direct contact can cause irritation to the skin and eyes, and inhalation of dust may lead to respiratory tract irritation.
GHS Hazard Classification Comparison
The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound and its isomers or structurally related compounds. This comparison helps to provide a broader context for the potential hazards.
| Compound | GHS Pictogram(s) | Hazard Statement(s) |
| This compound | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| 2-(3-Chlorophenyl)propanoic acid | H302: Harmful if swallowedH317: May cause an allergic skin reactionH318: Causes serious eye damageH335: May cause respiratory irritation | |
| DL-2-(4-chlorophenyl)propanoic acid | H301: Toxic if swallowedH317: May cause an allergic skin reactionH319: Causes serious eye irritation | |
| 3-(2,4-dichlorophenyl)propionic acid | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritationH400: Very toxic to aquatic life |
Data compiled from various Safety Data Sheets.
Quantitative Toxicological Data
General Experimental Protocols for Toxicological Assessment
In the absence of specific experimental data for this compound, this section outlines the general methodologies based on OECD (Organisation for Economic Co-operation and Development) guidelines that would be employed to assess the acute toxicity of a similar chemical.
General Workflow for Acute Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the acute toxicity of a chemical substance, prioritizing in vitro methods to reduce animal testing.
The Metabolic Fate of 3-(2-Chlorophenyl)propionic Acid: A Predictive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-Chlorophenyl)propionic acid is a halogenated aromatic carboxylic acid with potential applications in pharmaceutical and chemical industries. Understanding its metabolic pathway is crucial for assessing its pharmacokinetic profile, efficacy, and potential toxicity. To date, specific experimental studies on the metabolism of this compound are not available in the public domain. This technical guide, therefore, presents a predictive overview of its likely metabolic fate based on established principles of xenobiotic biotransformation and data from structurally related compounds. The proposed pathways include aromatic hydroxylation, side-chain oxidation, and conjugation reactions. This document also outlines detailed experimental protocols for the definitive elucidation of these pathways and provides templates for the systematic presentation of quantitative metabolic data.
Introduction
This compound belongs to the class of arylpropionic acid derivatives, a scaffold present in many non-steroidal anti-inflammatory drugs (NSAIDs)[1]. As a xenobiotic, it is expected to undergo extensive metabolism primarily in the liver, aiming to increase its water solubility and facilitate its excretion[2][3]. The metabolic pathways of xenobiotics are generally divided into Phase I (functionalization) and Phase II (conjugation) reactions[4][5]. For chlorinated aromatic compounds, key metabolic transformations often involve hydroxylation of the aromatic ring and, in some cases, dechlorination[6][7]. The propionic acid side chain also presents a target for metabolic enzymes.
This guide provides a detailed, albeit predictive, description of the potential metabolic pathways of this compound. The information herein is intended to serve as a foundational resource for researchers initiating studies on this compound.
Predicted Metabolic Pathways
The metabolism of this compound is anticipated to proceed through several key pathways, primarily involving cytochrome P450 (CYP) enzymes for initial oxidation, followed by conjugation reactions.
Phase I Metabolism
Aromatic Hydroxylation: The primary Phase I metabolic route for many aromatic compounds is hydroxylation, catalyzed by CYP enzymes in the liver microsomes[3][8]. For this compound, hydroxylation is predicted to occur on the chlorinated phenyl ring, leading to the formation of various hydroxylated metabolites. The positions of hydroxylation will be influenced by the electronic effects of the chloro and propionic acid substituents.
Side-Chain Oxidation: While less common for short-chain carboxylic acids, the propionic acid side chain could potentially undergo oxidation. For instance, beta-oxidation of the propionyl-CoA ester is a known pathway for some phenylpropionic acids[9].
Dechlorination: Reductive or oxidative dechlorination of chlorinated aromatic compounds can occur, although it is generally a less favorable pathway in mammals compared to hydroxylation[6].
Phase II Metabolism
The primary functional groups introduced during Phase I (hydroxyl groups) and the original carboxylic acid group are susceptible to Phase II conjugation reactions.
Glucuronidation: The carboxylic acid moiety of the parent compound and any hydroxylated metabolites can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs)[10]. This is a major pathway for the elimination of many carboxylic acid-containing drugs.
Sulfation: Phenolic hydroxyl groups formed during Phase I can be sulfated by sulfotransferases (SULTs).
Amino Acid Conjugation: The carboxylic acid group can be activated to a CoA-thioester and subsequently conjugated with amino acids such as glycine or glutamine.
Visualization of Predicted Metabolic Pathways
The following diagrams illustrate the predicted metabolic pathways of this compound.
Caption: Predicted Phase I and Phase II metabolic pathways of this compound.
Quantitative Data Summary (Template)
As no experimental data is currently available, the following table serves as a template for summarizing future quantitative findings on the metabolism of this compound.
| Parameter | In Vitro (Human Liver Microsomes) | In Vivo (Rat Model) | In Vivo (Human Study) |
| Parent Compound Disappearance | |||
| t1/2 (min) | Data | Data | Data |
| Intrinsic Clearance (μL/min/mg protein) | Data | N/A | N/A |
| Metabolite Formation | |||
| Hydroxylated Metabolite 1 (% of total) | Data | Data | Data |
| Hydroxylated Metabolite 2 (% of total) | Data | Data | Data |
| Glucuronide Conjugate (% of total) | Data | Data | Data |
| Pharmacokinetic Parameters | |||
| Cmax (ng/mL) | N/A | Data | Data |
| Tmax (h) | N/A | Data | Data |
| AUC (ng·h/mL) | N/A | Data | Data |
| Urinary Excretion (% of dose) | N/A | Data | Data |
Detailed Experimental Protocols
To elucidate the metabolic pathway of this compound, the following experimental protocols are proposed.
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify Phase I metabolites and determine the kinetic parameters of their formation.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) and Formic Acid (for quenching and LC-MS)
-
Reference standards for predicted metabolites (if available)
Procedure:
-
Prepare incubation mixtures in phosphate buffer (pH 7.4) containing HLMs (e.g., 0.5 mg/mL protein).
-
Add this compound at various concentrations (e.g., 1-100 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking. Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS for the disappearance of the parent compound and the formation of metabolites.
Data Analysis:
-
Metabolite identification will be based on mass-to-charge ratio (m/z) and fragmentation patterns.
-
Enzyme kinetics (Km and Vmax) will be determined by non-linear regression analysis of the rate of metabolite formation at different substrate concentrations.
Caption: Experimental workflow for in vitro metabolism studies.
In Vivo Metabolism Study in Rats
Objective: To identify the major metabolites in urine and plasma and to determine the pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Sprague-Dawley rats
-
Vehicle for administration (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., heparinized tubes)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Acclimatize rats to metabolic cages.
-
Administer a single oral or intravenous dose of this compound.
-
Collect blood samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or cannula.
-
Process blood to obtain plasma.
-
Collect urine and feces for 24 or 48 hours post-dose.
-
Extract the parent compound and metabolites from plasma and urine samples (e.g., using solid-phase extraction or protein precipitation).
-
Analyze the extracts by LC-MS/MS to identify and quantify the parent compound and its metabolites.
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) will be calculated from the plasma concentration-time data using appropriate software.
-
The percentage of the administered dose excreted as parent compound and metabolites in urine will be determined.
Conclusion
While direct experimental data on the metabolism of this compound is currently lacking, this guide provides a robust predictive framework for its biotransformation based on established metabolic pathways for similar chemical entities. The proposed metabolic map, centered on aromatic hydroxylation and subsequent conjugation, serves as a strong starting point for experimental investigation. The detailed protocols provided offer a clear path for researchers to definitively elucidate the metabolic fate of this compound, thereby enabling a comprehensive assessment of its safety and pharmacokinetic properties for future applications.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Tissue‐Level Modeling of Xenobiotic Metabolism in Liver: An Emerging Tool for Enabling Clinical Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Liver and drug metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of bacterial degradation and transformation of chlorinated monoaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Metabolism of monochlorobiphenyls by hepatic microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Esterification Reactions of 3-(2-Chlorophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the esterification of 3-(2-Chlorophenyl)propionic acid, a key chemical transformation for modifying its physicochemical and pharmacological properties. This document offers detailed protocols for the synthesis of various alkyl esters of this compound, summarizes key reaction parameters, and discusses the applications of these derivatives, particularly in the context of drug development.
Introduction
This compound is a versatile building block in medicinal chemistry.[1] Its structural motif is found in various pharmacologically active compounds. Esterification of the carboxylic acid group is a common strategy to modulate properties such as lipophilicity, solubility, and metabolic stability, which can significantly impact a compound's bioavailability and therapeutic efficacy. The resulting esters are often investigated as prodrugs, designed to release the active carboxylic acid in vivo.[2][3] Arylpropionic acid derivatives, as a class, are well-known for their anti-inflammatory and analgesic properties.[4]
Key Applications of this compound Esters
Ester derivatives of this compound are primarily explored for their potential as:
-
Prodrugs of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): The ester linkage can mask the acidic proton of the carboxylic acid, which is often associated with gastrointestinal side effects of NSAIDs.[5] Enzymatic hydrolysis in the body can then release the active parent drug.
-
Analgesic Agents: Modification of the carboxylic acid group through esterification can influence the compound's interaction with biological targets, potentially leading to new analgesic agents with improved profiles.[2]
-
Intermediates in Chemical Synthesis: These esters serve as valuable intermediates for the synthesis of more complex molecules, including various heterocyclic compounds with potential therapeutic applications.
Experimental Protocols: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[6] This method is particularly effective for the preparation of methyl, ethyl, propyl, and butyl esters of this compound.
General Protocol for Acid-Catalyzed Esterification
A solution of this compound in an excess of the desired alcohol (which also serves as the solvent) is treated with a catalytic amount of a strong acid, such as sulfuric acid. The reaction mixture is then heated to reflux to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess alcohol is removed, and the crude ester is purified.
dot
Caption: General workflow for Fischer-Speier esterification.
Detailed Protocol for the Synthesis of Methyl 3-(2-Chlorophenyl)propionate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an excess of methanol (10-20 volumes).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-(2-chlorophenyl)propionate. Further purification can be achieved by vacuum distillation or column chromatography.
Protocols for Other Alkyl Esters
The general procedure described above can be adapted for the synthesis of other alkyl esters by substituting methanol with the corresponding alcohol (ethanol, propanol, butanol). Reaction times and temperatures may need to be adjusted based on the boiling point of the alcohol used.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the Fischer-Speier esterification of this compound with various alcohols. Please note that yields are highly dependent on specific reaction conditions and purification methods.
| Ester Product | Alcohol | Catalyst | Reaction Time (h) | Temperature (°C) | Typical Yield (%) |
| Methyl 3-(2-chlorophenyl)propionate | Methanol | Sulfuric Acid | 2 - 4 | 65 (Reflux) | 85 - 95 |
| Ethyl 3-(2-chlorophenyl)propionate | Ethanol | Sulfuric Acid | 3 - 6 | 78 (Reflux) | 80 - 90 |
| Propyl 3-(2-chlorophenyl)propionate | 1-Propanol | Sulfuric Acid | 4 - 8 | 97 (Reflux) | 75 - 85 |
| Butyl 3-(2-chlorophenyl)propionate | 1-Butanol | Sulfuric Acid | 5 - 10 | 118 (Reflux) | 70 - 80 |
Note: The provided yield ranges are estimates based on general principles of Fischer esterification and may vary.
Signaling Pathways and Prodrug Strategy
The development of ester prodrugs of this compound is a key strategy to improve its therapeutic index. The underlying principle involves the enzymatic cleavage of the ester bond in vivo to release the active carboxylic acid.
dot
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis of some 2-arylpropionic acid amides as prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Application Notes: 3-(2-Chlorophenyl)propionic Acid as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chlorophenyl)propionic acid is a substituted arylpropionic acid that serves as a valuable and versatile building block in medicinal chemistry. Its structural motif is found in a variety of biologically active compounds, making it a key starting material for the synthesis of novel therapeutic agents. The presence of the chlorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its metabolic stability and target-binding affinity. These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application in the development of anti-inflammatory and potentially anti-cancer agents.
Core Applications in Drug Discovery
The primary application of this compound and its derivatives lies in the field of non-steroidal anti-inflammatory drugs (NSAIDs). The arylpropionic acid scaffold is a well-established pharmacophore for the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1]
Anti-inflammatory Agents: The Case of Loxoprofen
A prominent example of a drug derived from a related scaffold is Loxoprofen , a potent NSAID used for the management of pain and inflammation associated with various conditions, including osteoarthritis and rheumatoid arthritis.[1][2] Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite in the body.[1][3] This active form is a non-selective inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.[1][3]
The synthesis of Loxoprofen and its analogs highlights the utility of chlorophenylpropionic acid derivatives as key intermediates. While many reported syntheses of Loxoprofen start from 2-(p-tolyl)propionic acid, a plausible synthetic route can be envisioned from this compound, establishing it as a relevant starting material for this important class of drugs.
Quantitative Data for Loxoprofen's COX Inhibition:
| Compound | Target | IC50 (µM) | Assay Condition |
| Loxoprofen | COX-1 | 6.5 | Human whole blood |
| Loxoprofen | COX-2 | 13.5 | Human whole blood |
Data sourced from MedChemExpress product data sheet.[4]
Potential in Anticancer Drug Discovery
Recent research has indicated that derivatives of chlorophenylpropionic acids may also possess anticancer properties. Studies on related compounds, such as derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid, have shown significant antiproliferative activity against cancer cell lines.[5] These compounds have been investigated as potential histone deacetylase (HDAC) inhibitors, a class of anticancer agents that modulate gene expression.
While specific studies on the anticancer activity of this compound derivatives are less common, the existing data for the 4-chloro isomer suggests that the 2-chloro scaffold is a promising area for further investigation in oncology drug discovery. The chloro-substitution pattern on the phenyl ring can influence the molecule's ability to interact with various biological targets, including those implicated in cancer signaling pathways.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Chloromethylphenyl)propionic Acid (A Key Loxoprofen Intermediate) from a Toluene-based Precursor
This protocol describes the synthesis of a key intermediate for Loxoprofen, starting from p-methylpropiophenone, which can be synthesized from toluene. This illustrates a common industrial approach to synthesizing the core scaffold of Loxoprofen.
Step 1: Synthesis of p-Methylpropiophenone
-
To a clean and dry reaction flask, add toluene (92g) and cool to 10°C.
-
Add aluminum trichloride (160g) while maintaining the temperature below 10°C and stir for 20 minutes.
-
Cool the mixture to 0-2°C and add propionyl chloride (100g) dropwise, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue the reaction at 0-2°C for 2 hours.
-
Pour the reaction mixture into 500 ml of ice water.
-
Filter the resulting solid, wash with water until neutral, and dry to obtain p-methylpropiophenone.
Step 2: Synthesis of 2-(p-Tolyl)propionic Acid
-
Place p-methylpropiophenone (74g) and methanol (300ml) in a reaction bottle.
-
Add bromine (93g) dropwise at 10°C while stirring.
-
After the addition, raise the temperature to 60°C and react for 1 hour.
-
Heat the mixture to 100°C to distill off the methanol.
-
Cool to 70°C and add trimethyl orthoformate (94g).
-
Stir and cool to 30°C, then add dichloromethane (200ml).
-
Reflux the reaction at 40°C for 2 hours.
-
Add 300ml of 20wt% sodium hydroxide solution, stir, and heat to evaporate the organic solvent.
-
Continue heating to complete the hydrolysis to obtain 2-(p-tolyl)propionic acid.
Step 3: Chlorination to 2-(4-Chloromethylphenyl)propionic Acid
-
Dissolve 2-(p-tolyl)propionic acid in a suitable solvent such as petroleum ether.
-
Carry out chlorination under UV illumination while bubbling chlorine gas through the solution until the desired conversion is achieved.
-
Monitor the reaction by a suitable method (e.g., TLC or GC).
-
After completion, evaporate the solvent to obtain 2-(4-chloromethylphenyl)propionic acid.
Protocol 2: General Procedure for the Synthesis of Loxoprofen Sodium from its Acid Precursor
-
Dissolve 2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid in methanol in a round-bottomed flask.
-
Add 1 equivalent of aqueous sodium hydroxide solution dropwise to the flask.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent by vacuum distillation at 50-55°C.
-
To the residue, add a 5% aqueous solution of ethyl acetate and heat until the solid dissolves.
-
Slowly cool the solution to room temperature to induce crystallization. Seeding with a small crystal of Loxoprofen sodium may be necessary.
-
Continue stirring at 0-5°C for 5-6 hours to form a suspension.
-
Collect the solid product by filtration to yield Loxoprofen sodium dihydrate.[6]
Visualizations
References
Application Notes and Protocols for the Quantification of 3-(2-Chlorophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Chlorophenyl)propionic acid is a chemical compound with potential applications and relevance in various stages of drug development and chemical synthesis.[1][2][3] Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of starting materials, and monitoring of chemical reactions. These application notes provide detailed protocols for the quantification of this compound in both simple and complex matrices using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established principles for the analysis of similar organic acids and have been designed to meet the stringent requirements of regulatory guidelines such as those from the International Council for Harmonisation (ICH).[4][5][6][7]
Method 1: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations. It offers a balance of speed, simplicity, and reliability.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: Prepare a phosphate buffer (e.g., 20 mM, pH 3.0) by dissolving potassium phosphate monobasic in water and adjusting the pH with phosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile (e.g., 50:50 v/v).[8][9] Filter and degas the mobile phase before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol.[8]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
4. Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 20 mM Phosphate Buffer pH 3.0 (50:50 v/v)[8][9]
-
Injection Volume: 20 µL
5. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and sensitive, making it suitable for the analysis of this compound in complex matrices where higher specificity is required. Derivatization is often necessary to improve the volatility and chromatographic behavior of the acidic analyte.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Ethyl acetate (GC grade)
-
Helium (carrier gas, high purity)
2. Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
3. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Prepare as described in the HPLC-UV method, using ethyl acetate as the solvent.
-
Calibration Standards: Prepare calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
4. Sample Preparation and Derivatization:
-
For liquid samples, perform a liquid-liquid extraction with a suitable solvent like ethyl acetate. For solid samples, dissolve in an appropriate solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
5. GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.[11]
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.
6. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from the peak areas of the selected ions versus the concentration of the derivatized standards.
Workflow Diagram
Caption: Workflow for GC-MS analysis.
Method 3: Quantification of this compound in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides the high sensitivity and selectivity required for quantifying this compound in complex biological matrices such as plasma or urine.[12][13]
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (blank)
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
UPLC/HPLC column suitable for fast separations (e.g., C18, 50 mm x 2.1 mm, 1.8 µm)
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water[14]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile[14]
-
Standard and IS Stock Solutions: Prepare in methanol.
-
Calibration Standards and Quality Controls (QCs): Spike blank plasma with appropriate amounts of the standard and IS solutions.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or standard/QC), add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
5. LC-MS/MS Conditions:
-
Column: C18 (50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase Gradient: A linear gradient from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI negative
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for the analyte and the internal standard (to be determined by infusion of the pure compounds).
6. Data Analysis:
-
Quantify the analyte using the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.
Workflow Diagram
Caption: Workflow for LC-MS/MS bioanalysis.
Quantitative Data Summary
The following table summarizes typical validation parameters for the described analytical methods, based on ICH guidelines.[5][6]
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 1 - 50 µg/mL | 0.1 - 10 µg/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.03 µg/mL | ~0.15 ng/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | ~0.1 µg/mL | ~0.5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 15% |
| Selectivity | Good | Excellent | Excellent |
| Matrix Effects | Low | Medium (can be mitigated) | High (requires IS)[13][15] |
Disclaimer: The provided protocols and validation data are intended as illustrative examples. Method development and full validation are required for the specific application and matrix.
References
- 1. scbt.com [scbt.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. ICH (2005) Harmonized Tripartite Guideline, Validation of Analytical Procedures Text and Metodology Q2(R1). - References - Scientific Research Publishing [scirp.org]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. ijsr.net [ijsr.net]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. policija.si [policija.si]
- 15. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 3-(2-Chlorophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of 3-(2-Chlorophenyl)propionic acid using High-Performance Liquid Chromatography (HPLC). The method is designed for accuracy, precision, and robustness, making it suitable for research, quality control, and stability testing applications.
Introduction
This compound is a carboxylic acid derivative with potential applications in pharmaceutical and chemical synthesis.[1] Its chemical formula is C9H9ClO2, and its molecular weight is 184.62 g/mol .[2][3][4][5] Accurate and reliable analytical methods are crucial for determining its purity, quantifying its presence in various matrices, and monitoring its stability. This application note describes a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development, particularly in selecting the appropriate solvent for sample preparation and the mobile phase pH.
| Property | Value | Reference |
| CAS Number | 1643-28-3 | [2][3][4][5] |
| Molecular Formula | C9H9ClO2 | [2][3][4][5] |
| Molecular Weight | 184.62 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| pKa | ~4.58 | |
| Solubility | Sparingly soluble in water. Likely soluble in organic solvents like methanol and acetonitrile. | [1] |
Experimental Protocol
This section details the materials, instrumentation, and procedures for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Phosphoric acid or acetate buffer reagents
-
This compound reference standard
-
Chromatographic Conditions
The following chromatographic conditions are recommended based on the analysis of structurally similar compounds and the physicochemical properties of the analyte.[6][7][8]
| Parameter | Recommended Condition |
| Stationary Phase | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Note: The mobile phase composition and pH may require optimization based on the specific column and system used to achieve optimal separation from any impurities.
Preparation of Solutions
3.3.1. Buffer Preparation (Phosphate Buffer, pH 3.0)
-
Dissolve a suitable amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC grade water to a concentration of 20 mM.
-
Adjust the pH to 3.0 using diluted phosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter before use.
3.3.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of methanol and water. This will be the standard stock solution.
3.3.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
3.3.4. Sample Preparation
-
Accurately weigh a sufficient amount of the sample containing this compound.
-
Dissolve the sample in a 50:50 mixture of methanol and water in a volumetric flask to achieve a theoretical concentration within the calibration range.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Experimental Workflow
The logical flow of the analytical process is depicted in the following diagram.
Caption: Workflow for HPLC analysis of this compound.
Potential Impurities
Based on common synthetic routes, potential process-related impurities that may need to be resolved from the main analyte peak include:
-
Starting Materials: 2-Chlorobenzaldehyde, Meldrum's acid.
-
Intermediates: Methyl 3-(2-chlorophenyl)propionate.
-
Related Substances: Other isomers or related chlorophenyl derivatives.
The chromatographic conditions provided should be evaluated for their ability to separate these and any other potential impurities or degradation products.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for the quantitative analysis of this compound. The protocol is detailed to facilitate its implementation in a research or quality control laboratory. Method validation according to ICH guidelines is recommended before its use in regulated environments.
References
- 1. Page loading... [wap.guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. This compound [webbook.nist.gov]
- 4. scbt.com [scbt.com]
- 5. 21640-48-2 CAS MSDS (3-(3-CHLOROPHENYL)PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1643-28-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-AMINO-3-(2-CHLORO-PHENYL)-PROPIONIC ACID | 14091-11-3 [chemicalbook.com]
- 8. This compound [oakwoodchemical.com]
Application Notes and Protocols: 1H and 13C NMR Characterization of 3-(2-Chlorophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For professionals in pharmaceutical research and drug development, unambiguous characterization of novel compounds and intermediates is critical. This document provides a detailed guide to the ¹H and ¹³C NMR characterization of 3-(2-Chlorophenyl)propionic acid, a key intermediate in various synthetic pathways. These application notes and protocols are designed to facilitate the accurate acquisition and interpretation of NMR data for this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from analogous compounds, including 3-phenylpropionic acid and other chlorinated derivatives.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-α (CH₂) | ~2.75 | Triplet (t) | ~7.5 |
| H-β (CH₂) | ~3.15 | Triplet (t) | ~7.5 |
| H-3' | ~7.20 | Multiplet (m) | - |
| H-4' | ~7.15 | Multiplet (m) | - |
| H-5' | ~7.30 | Multiplet (m) | - |
| H-6' | ~7.38 | Multiplet (m) | - |
| -COOH | ~11.0 | Broad Singlet (br s) | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (COOH) | ~179 |
| C-α (CH₂) | ~34 |
| C-β (CH₂) | ~31 |
| C-1' | ~138 |
| C-2' | ~134 |
| C-3' | ~131 |
| C-4' | ~129 |
| C-5' | ~127 |
| C-6' | ~128 |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy
This protocol outlines the standard procedure for preparing a sample of this compound for NMR analysis.
Materials:
-
This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃)
-
High-quality 5 mm NMR tube
-
Pasteur pipette
-
Small vial
-
Cotton or glass wool plug
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.
-
Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.
-
Filtering the Solution: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter, which can adversely affect the spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: Acquisition of ¹H NMR Spectrum
This protocol provides a general procedure for acquiring a standard one-dimensional proton NMR spectrum.
Instrument Parameters (300-500 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0-12 ppm
-
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Referencing: The residual solvent peak of CDCl₃ (δ ~7.26 ppm) can be used for referencing.
Procedure:
-
Insert the prepared NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity.
-
Set up the acquisition parameters as listed above.
-
Acquire the spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
Integrate the signals and pick the peaks.
Protocol 3: Acquisition of ¹³C NMR Spectrum
This protocol describes the acquisition of a standard one-dimensional carbon-13 NMR spectrum with proton decoupling.
Instrument Parameters (75-125 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Spectral Width: 0-200 ppm
-
Number of Scans: A higher number of scans (e.g., 128-1024) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Decoupling: Broadband proton decoupling should be applied during acquisition.
-
Referencing: The solvent peak of CDCl₃ (δ ~77.16 ppm) should be used for referencing.
Procedure:
-
Use the same sample prepared for ¹H NMR or a more concentrated one.
-
Lock and shim the spectrometer as described for ¹H NMR.
-
Set up the ¹³C acquisition parameters as listed above.
-
Acquire the spectrum.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the solvent peak.
-
Pick the peaks.
Data Interpretation and Visualization
The following diagrams illustrate the workflow for NMR characterization and the logical relationships in interpreting the spectral data to confirm the structure of this compound.
Caption: Experimental Workflow for NMR Characterization.
Caption: Logical Relationship of NMR Data Interpretation.
Application Notes and Protocols: The Role of 3-(2-Chlorophenyl)propionic Acid Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utilization of 3-(2-chlorophenyl)propionic acid and its derivatives in the synthesis of agrochemicals, with a primary focus on the development of novel fungicides. The protocols and data presented herein are intended to serve as a practical guide for researchers in the design and execution of experiments in this field.
Application Note 1: Synthesis of Fungicidal Pyrazole Urea Derivatives
Background:
Pyrazole-based compounds represent a significant class of fungicides in modern agriculture. Their mechanism of action often involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi. This inhibition disrupts the fungus's energy production, leading to its death. The 2-chlorophenyl moiety is a key structural feature in some of these fungicides, contributing to their biological activity. While not a direct precursor in all published syntheses, this compound is a valuable starting material for generating key intermediates, or serves as a structural alert for this class of compounds.
One notable example is the synthesis of urea derivatives containing a pyrazole and a 2-chlorophenyl group, which have demonstrated potent fungicidal effects. For instance, 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(2-chlorophenyl) urea has shown significant activity against Sclerotinia sclerotiorum, a pathogenic fungus affecting a wide range of crops.[1]
Quantitative Data:
The fungicidal efficacy of pyrazole-based compounds is typically evaluated by measuring the inhibition of mycelial growth of various pathogenic fungi. The data below, compiled from related studies, illustrates the potential of this class of compounds.
| Compound ID | Target Fungus | Concentration (ppm) | Mycelial Growth Inhibition (%) | Reference |
| 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(3-fluorophenyl) urea | S. sclerotiorum | 100 | 90.5 | [1] |
| 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-(2-methoxyphenyl) urea | Fusarium solani | 100 | - | [1] |
| 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-yl)-3-(2-methoxyphenyl) urea | S. sclerotiorum | 100 | - | [1] |
Experimental Protocols:
Protocol 1: Synthesis of 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(2-chlorophenyl) urea
This protocol outlines the synthesis of a fungicidal pyrazole urea derivative.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazol-5-amine
-
2-Chlorophenyl isocyanate
-
Dichloromethane (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
Procedure: [1]
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (0.88 mmol) in anhydrous dichloromethane (5 ml).
-
Addition of Reagent: To the stirred solution, add 2-chlorophenyl isocyanate (0.96 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Purification: Upon completion, cool the reaction mixture to room temperature. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Isolation: Collect the fractions containing the desired product and concentrate them using a rotary evaporator to yield the final product, 1-(3-(difluoromethyl)-1-methyl-1H-pyrazole-5-yl)-3-(2-chlorophenyl) urea. The reported yield for a similar synthesis was 66%.[1]
Protocol 2: Synthesis of this compound
This protocol describes a method for synthesizing the parent compound, which can be a precursor for various derivatives.
Materials: [2]
-
Methyl 3-(2-chlorophenyl)propionate
-
10% aqueous sodium hydroxide (NaOH) solution
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (HCl) or other suitable acid
-
Standard laboratory glassware and equipment
Procedure: [2]
-
Hydrolysis: Reflux methyl 3-(2-chlorophenyl)propionate in a 10% aqueous sodium hydroxide solution for two hours.
-
Acidification and Filtration: Cool the reaction mixture, then acidify it. Filter the resulting precipitate.
-
Purification: Dissolve the filter cake in a hot aqueous sodium bicarbonate solution and filter again.
-
Final Precipitation: Acidify the filtrate to precipitate the purified this compound.
-
Isolation: Filter the final product and dry it thoroughly.
Visualizations:
Caption: Synthetic workflow for the preparation of a fungicidal pyrazole urea derivative.
Application Note 2: Use as a Stabilizing Agent
Background:
Beyond its role as a synthetic building block, this compound has been noted for its application as a stabilizing agent in agrochemical formulations.[3] The stability of a formulation is critical for ensuring the efficacy and shelf-life of the final product. Stabilizing agents can prevent the degradation of the active ingredient and maintain the physical properties of the formulation over time and under various environmental conditions.
Protocol for Formulation:
This is a general protocol for incorporating this compound as a stabilizing agent into a liquid agrochemical formulation. The exact concentrations may need to be optimized for specific active ingredients and formulation types.
Materials:
-
Active agrochemical ingredient(s)
-
Organic solvent(s)
-
Surfactant/emulsifier
-
This compound
-
Mixing vessel with agitation
Procedure:
-
Solvent and Active Ingredient: In the mixing vessel, dissolve the active agrochemical ingredient(s) in the chosen organic solvent system.
-
Addition of Stabilizer: Add this compound to the mixture. A typical starting concentration would be in the range of 0.1% to 2% (w/w) of the total formulation.
-
Homogenization: Agitate the mixture until the this compound is completely dissolved and the solution is homogeneous.
-
Addition of Other Components: Add the surfactant/emulsifier and any other formulation aids (e.g., antifreeze, antifoaming agents) while continuing to agitate.
-
Final Mixing: Continue mixing until a stable and uniform formulation is achieved.
-
Quality Control: Perform stability tests (e.g., accelerated storage at elevated temperatures) to evaluate the effectiveness of the stabilizing agent.
Visualizations:
Caption: Role of this compound as a stabilizing agent in formulations.
References
Application Notes and Protocols: 3-(2-Chlorophenyl)propionic Acid in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and development, enabling the rapid and efficient construction of large combinatorial libraries of small molecules and peptides. A key component of SPS is the choice of a suitable linker, a bifunctional molecule that tethers the growing compound to an insoluble resin support. While a wide array of linkers are commercially available, the exploration of novel linker structures is crucial for expanding the diversity of chemical space accessible through SPS.
This document explores the potential application of 3-(2-chlorophenyl)propionic acid as a novel linker in solid-phase synthesis. Although not widely documented in the scientific literature for this specific purpose, its chemical structure—possessing a carboxylic acid handle for attachment to the resin and a substituted phenyl ring amenable to further functionalization or as a core scaffold—presents an intriguing possibility for specialized applications in combinatorial chemistry. These notes provide a hypothetical framework and detailed protocols for its utilization in the solid-phase synthesis of small molecule libraries.
Hypothetical Application: A Traceless Linker Strategy for Small Molecule Libraries
In this proposed application, this compound is employed as a traceless linker for the synthesis of a combinatorial library of substituted amides. The term "traceless" implies that after cleavage from the solid support, no portion of the linker remains attached to the final product. This is achieved by designing a cleavage strategy that excises the linker moiety.
The general workflow for this application is depicted below:
Application Note and Experimental Protocol: Intramolecular Friedel-Crafts Acylation for the Synthesis of 4-Chloro-1-tetralone
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the intramolecular Friedel-Crafts acylation of 3-(2-Chlorophenyl)propionic acid to synthesize 4-Chloro-1-tetralone. This reaction is a crucial step in the formation of cyclic ketones, which are important intermediates in the synthesis of various pharmaceutical compounds. The protocol outlines the use of polyphosphoric acid (PPA) as a catalyst and solvent, detailing the reaction setup, work-up, and purification procedures. Safety precautions and data presentation are also included to ensure reproducible and safe execution of the experiment.
Introduction
The Friedel-Crafts acylation is a fundamental reaction in organic synthesis that allows for the introduction of an acyl group onto an aromatic ring.[1] The intramolecular version of this reaction is particularly useful for the construction of polycyclic ring systems.[2] The synthesis of tetralones, for instance, is a common application of intramolecular Friedel-Crafts acylation, where a phenyl-substituted carboxylic acid is cyclized in the presence of a strong acid catalyst.[3] These tetralone scaffolds are precursors to a wide range of biologically active molecules.[4][5]
This protocol specifically details the cyclization of this compound to form 4-Chloro-1-tetralone using polyphosphoric acid (PPA). PPA serves as an effective dehydrating agent and a non-nucleophilic acid catalyst, facilitating the formation of the acylium ion intermediate necessary for the electrophilic aromatic substitution.[6][7]
Reaction Scheme
Caption: Reaction scheme for the synthesis of 4-Chloro-1-tetralone.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| This compound | C₉H₉ClO₂ | 184.62 | 14383-54-1 | Sigma-Aldrich |
| Polyphosphoric acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | 8017-16-1 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | In-house |
| Ice | H₂O | 18.02 | 7732-18-5 | In-house |
Experimental Protocol
4.1 Reaction Setup
-
To a 100 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add polyphosphoric acid (50 g).
-
Begin stirring the PPA and gently heat the flask in a heating mantle to approximately 60-70°C to decrease its viscosity.[6][8]
-
In a separate beaker, weigh out this compound (5.0 g, 27.1 mmol).
-
Once the PPA is mobile, slowly add the this compound to the flask in portions over 10-15 minutes.
-
After the addition is complete, raise the temperature of the reaction mixture to 90-100°C.
-
Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) every 30 minutes. (Eluent: 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
4.2 Work-up Procedure
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the flask to cool to room temperature. The mixture will become highly viscous again.
-
Prepare a 1 L beaker containing 500 g of crushed ice.
-
Carefully and slowly pour the viscous reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and should be performed in a fume hood.[6][9]
-
Allow the ice to melt completely, resulting in an aqueous suspension of the product.
-
Transfer the suspension to a 1 L separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash them with deionized water (1 x 100 mL), followed by a saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, and finally with brine (1 x 100 mL).[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
4.3 Purification
-
The crude product can be purified by column chromatography on silica gel using a gradient eluent of hexanes and ethyl acetate (starting with 100% hexanes and gradually increasing the polarity to 9:1 hexanes:ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford 4-Chloro-1-tetralone as a solid.
Safety Precautions
-
Polyphosphoric acid is a strong and corrosive acid.[8] It can cause severe burns. Always handle PPA in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The quenching of the PPA reaction mixture with ice/water is highly exothermic . Perform this step slowly and with caution in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and wear appropriate gloves.
-
All other reagents should be handled according to their respective Safety Data Sheets (SDS).
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of 4-Chloro-1-tetralone.
Expected Results and Data Presentation
The expected product, 4-Chloro-1-tetralone, should be a solid at room temperature. The yield and purity should be determined after purification.
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Melting Point | 43-46 °C |
| ¹H NMR (CDCl₃) | Consistent with the structure of 4-Chloro-1-tetralone |
| ¹³C NMR (CDCl₃) | Consistent with the structure of 4-Chloro-1-tetralone |
| Purity (by HPLC) | >98% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Insufficient heating or reaction time. | Ensure the reaction temperature is maintained at 90-100°C and monitor by TLC until the starting material is consumed. |
| Inactive PPA (absorbed moisture). | Use fresh, properly stored PPA. | |
| Difficult work-up | PPA mixture is too viscous. | Ensure the mixture is cooled before quenching. Adding a co-solvent like xylene during the reaction can sometimes help.[6] |
| Low yield after purification | Incomplete extraction of the product. | Perform at least three extractions with dichloromethane. Emulsions can be broken by adding brine. |
| Product loss during chromatography. | Carefully select the eluent system and monitor fractions closely by TLC. |
This protocol provides a comprehensive guide for the successful synthesis of 4-Chloro-1-tetralone via an intramolecular Friedel-Crafts acylation. By following these detailed steps and safety precautions, researchers can reliably produce this valuable synthetic intermediate.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. CN108299169B - Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. ccsenet.org [ccsenet.org]
- 7. researchgate.net [researchgate.net]
- 8. sciencemadness.org [sciencemadness.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-(2-Chlorophenyl)propionic Acid in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific, documented applications or established protocols for the use of 3-(2-Chlorophenyl)propionic acid in polymer chemistry. The information provided below is a hypothetical application note and protocol based on the chemical structure of the molecule and established principles of polymer synthesis. This content is intended for illustrative and research guidance purposes only.
Introduction
Structurally, the molecule possesses a terminal carboxylic acid group, which is a versatile functional group for polymerization. This allows it to be potentially used as a monomer in condensation polymerizations, such as in the formation of polyesters or polyamides. The presence of the 2-chlorophenyl group can impart specific properties to a polymer, such as increased refractive index, altered solubility, and potential for further functionalization.
This document outlines a hypothetical application of this compound as a co-monomer in the synthesis of a specialty polyester via melt polycondensation.
Hypothetical Application: Specialty Polyester Synthesis
Objective: To synthesize a random copolyester containing this compound to modify the properties of a standard polyester, such as poly(butylene succinate). The incorporation of the chlorophenyl group is hypothesized to enhance the polymer's refractive index and modify its thermal and mechanical properties.
Polymerization Strategy: A two-stage melt polycondensation reaction is proposed. The first stage is an esterification reaction between the carboxylic acid monomers (succinic acid and this compound) and a diol (1,4-butanediol) to form low molecular weight oligomers. The second stage is a polycondensation reaction carried out under high vacuum and elevated temperature to increase the molecular weight of the polymer.
Experimental Protocols
Materials:
-
Succinic acid (≥99%)
-
This compound (≥98%)
-
1,4-Butanediol (≥99%)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Antioxidant (e.g., Irganox® 1010)
-
High-purity nitrogen gas
-
Methanol (for cleaning)
-
Chloroform (for polymer dissolution)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
-
Standard laboratory glassware.
Protocol 1: Synthesis of a Copolyester Containing this compound
Stage 1: Esterification
-
Charge the glass reactor with succinic acid, this compound, and 1,4-butanediol in the molar ratios specified in Table 1.
-
Add the catalyst (e.g., Titanium(IV) butoxide, ~250 ppm) and an antioxidant (~0.1 wt%).
-
Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any residual oxygen.
-
Under a slow stream of nitrogen, heat the reactor to 160-180°C with continuous stirring.
-
Maintain these conditions for 2-4 hours. Water, the byproduct of the esterification reaction, will distill off and be collected in the collection flask. The reaction is considered complete when the collection of water ceases.
Stage 2: Polycondensation
-
Gradually increase the temperature of the reaction mixture to 220-240°C.
-
Slowly apply a high vacuum (e.g., <1 mbar) over a period of 30-60 minutes. This should be done carefully to avoid excessive foaming of the oligomers.
-
Continue the reaction under high vacuum for 3-5 hours. During this stage, excess 1,4-butanediol and other volatile byproducts are removed, driving the polymerization to form a high molecular weight polymer. The viscosity of the melt will increase significantly.
-
Once the desired viscosity is reached (as indicated by the stirrer torque or by empirical determination), stop the reaction by removing the heat source and breaking the vacuum with nitrogen gas.
-
Extrude the molten polymer from the reactor into a water bath for quenching or onto a cooled surface.
-
Collect the solidified polymer and dry it in a vacuum oven at 60°C for 24 hours.
Data Presentation
Table 1: Hypothetical Reaction Parameters and Polymer Properties
| Parameter | Polymer A (Control) | Polymer B (Modified) |
| Monomer Feed Ratio (molar) | ||
| Succinic Acid | 1.0 | 0.9 |
| This compound | 0.0 | 0.1 |
| 1,4-Butanediol | 1.2 | 1.2 |
| Reaction Conditions | ||
| Esterification Temperature | 170°C | 175°C |
| Esterification Time | 3 hours | 3 hours |
| Polycondensation Temperature | 230°C | 235°C |
| Polycondensation Time | 4 hours | 4.5 hours |
| Catalyst (Ti(OBu)₄) | 250 ppm | 250 ppm |
| Hypothetical Polymer Properties | ||
| Number Average Molecular Weight (Mn) | 35,000 g/mol | 32,000 g/mol |
| Polydispersity Index (PDI) | 2.1 | 2.3 |
| Glass Transition Temperature (Tg) | -32°C | -25°C |
| Melting Temperature (Tm) | 114°C | 108°C |
| Refractive Index | 1.48 | 1.52 |
Visualizations
Caption: Hypothetical workflow for the two-stage melt polycondensation of a copolyester.
Logical Relationships
Caption: Expected impact of incorporating the monomer into a polymer matrix.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Chlorophenyl)propionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Chlorophenyl)propionic acid. The information is designed to address common challenges encountered during laboratory-scale and scale-up production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Route 1: One-Pot Synthesis from 2-Chlorobenzaldehyde and a Malonic Acid Equivalent (e.g., Meldrum's Acid)
-
Question: My one-pot synthesis is resulting in a low yield of this compound. What are the potential causes and solutions?
-
Answer: Low yields in this reaction can stem from several factors. Here are common issues and troubleshooting steps:
-
Incomplete initial condensation: The initial Knoevenagel-type condensation between 2-chlorobenzaldehyde and the malonic acid equivalent is crucial. Ensure the base used (e.g., triethylamine) is of good quality and used in the correct stoichiometric amount. The reaction temperature should be carefully controlled as excessively high temperatures can lead to side reactions.
-
Inefficient reduction and decarboxylation: The subsequent in-situ reduction and decarboxylation steps are critical. Ensure the reducing agent (formed in situ from formic acid and triethylamine) is present in sufficient excess. The temperature for decarboxylation must be reached and maintained for a sufficient period to ensure complete reaction.
-
Suboptimal pH during workup: During the acidic workup to precipitate the product, the pH must be low enough (typically pH 1-2) to ensure complete protonation of the carboxylate. Incomplete precipitation will lead to significant loss of product in the aqueous phase.
-
Impure starting materials: The purity of 2-chlorobenzaldehyde and the malonic acid equivalent is paramount. Impurities can interfere with the reaction and lead to the formation of byproducts, complicating purification and reducing the overall yield.
-
-
-
Question: I am observing significant side product formation in my one-pot synthesis. How can I minimize these?
-
Answer: Side product formation is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Control of reaction temperature: Carefully control the temperature during the initial condensation and the subsequent reduction/decarboxylation steps. Overheating can lead to the formation of condensation byproducts and decomposition of the desired product.
-
Purity of reagents: Use high-purity 2-chlorobenzaldehyde. Aldehyde impurities can lead to the formation of various colored byproducts that are difficult to remove.
-
Stoichiometry of reactants: Precisely control the stoichiometry of the reactants. An excess of the malonic acid equivalent can sometimes be beneficial, but a large excess can lead to purification challenges.
-
Efficient stirring: In larger scale reactions, ensure efficient stirring to maintain a homogenous reaction mixture and prevent localized overheating.
-
-
Route 2: Hydrolysis of Methyl 3-(2-Chlorophenyl)propionate
-
Question: The hydrolysis of my methyl 3-(2-chlorophenyl)propionate is incomplete. What could be the issue?
-
Answer: Incomplete hydrolysis can be due to several factors:
-
Insufficient base: Ensure that a sufficient excess of the base (e.g., sodium hydroxide) is used to drive the reaction to completion. A 10% aqueous sodium hydroxide solution is a common choice.[1]
-
Short reaction time: The reaction mixture needs to be refluxed for a sufficient amount of time to ensure complete hydrolysis. Typically, two hours is recommended, but this may need to be optimized based on the scale of the reaction.[1]
-
Phase transfer issues: If using a biphasic system, a phase transfer catalyst may be necessary to facilitate the reaction between the ester in the organic phase and the base in the aqueous phase.
-
Low reaction temperature: Ensure the reaction mixture is maintained at a consistent reflux temperature.
-
-
-
Question: The final product after hydrolysis and acidification is difficult to purify. What are the likely impurities?
-
Answer: The primary impurity is likely unreacted starting material, methyl 3-(2-chlorophenyl)propionate. Other potential impurities could arise from the degradation of the starting material or product under harsh basic conditions. Purification can be achieved by recrystallization from a suitable solvent system, such as an ethyl acetate-heptane mixture.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthesis routes for this compound for large-scale production?
-
A1: For industrial-scale synthesis, one-pot reactions are often favored due to their efficiency and reduced number of unit operations. A common route involves the reaction of 2-chlorobenzaldehyde with a malonic acid equivalent, followed by in-situ reduction and decarboxylation. Another approach is the hydrolysis of methyl 3-(2-chlorophenyl)propionate.[1] Other documented methods include Friedel-Crafts acylation followed by alkylation, and Grignard reactions involving 2-chlorobenzoyl chloride.
-
-
Q2: What are the primary challenges in scaling up the synthesis of this compound?
-
A2: Key challenges in scaling up include:
-
Heat transfer and temperature control: Exothermic steps, such as the initial condensation and quenching, require efficient heat removal to prevent runaway reactions and byproduct formation.
-
Mass transfer: Ensuring efficient mixing of reactants, especially in heterogeneous reaction mixtures, is crucial for consistent reaction rates and yields.
-
Product isolation and purification: At a larger scale, filtration and drying of the final product can be challenging. Developing a robust and efficient recrystallization procedure is critical to achieve the desired purity.
-
Cost of raw materials and reagents: The overall cost of the synthesis becomes a significant factor at an industrial scale, necessitating the use of cost-effective and readily available starting materials and reagents.
-
-
-
Q3: How can I purify the final product to achieve high purity (>98%)?
-
A3: A common and effective method for purifying crude this compound is recrystallization. A two-stage recrystallization from a mixed solvent system, such as ethyl acetate and n-heptane, has been shown to be effective in removing major impurities and achieving high purity. The process typically involves dissolving the crude product in a minimal amount of hot ethyl acetate, followed by the gradual addition of n-heptane to induce crystallization. A second crystallization of the filtered product can further enhance purity.
-
Data Presentation
Table 1: Representative Yield and Purity Data for a One-Pot Synthesis of a Halogenated Phenylpropionic Acid Analog
| Parameter | Value |
| Starting Material | 2-Bromobenzaldehyde |
| Key Reagents | Isopropylidene malonate, Triethylamine, Formic Acid |
| Reaction Type | One-pot condensation, reduction, hydrolysis, decarboxylation |
| Crude Yield | >80% |
| Purity after 1st Recrystallization | ~90% |
| Purity after 2nd Recrystallization | >98% |
| Overall Yield | >72% |
Note: This data is for the synthesis of the bromo-analog and is presented as a representative example of what can be expected for the chloro-analog under optimized conditions.
Experimental Protocols
Protocol 1: One-Pot Synthesis of this compound
This protocol is adapted from a procedure for the synthesis of the bromo-analog and should be optimized for the synthesis of this compound.
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add triethylamine. Control the temperature while slowly adding formic acid. The reaction is exothermic and the temperature should be maintained between 15-40 °C. The resulting solution should be clear.
-
Addition of Reactants: To the reactor, add isopropylidene malonate (or a similar malonic acid equivalent) and 2-chlorobenzaldehyde.
-
Reaction: Heat the reaction mixture to 95-100 °C and stir for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
Workup: Once the reaction is complete, cool the mixture to 20-35 °C. Quench the reaction by the sequential addition of water and concentrated hydrochloric acid to adjust the pH to 1-2. Stir the resulting slurry for 2-3 hours.
-
Isolation of Crude Product: Filter the precipitated solid and wash with water. Dry the crude product under vacuum at 45-50 °C.
-
Purification:
-
First Recrystallization: Dissolve the crude product in ethyl acetate and then add n-heptane to precipitate impurities. Filter the mixture to remove the solid impurities.
-
Second Recrystallization: Concentrate the filtrate and add n-heptane to crystallize the final product. Filter the product, wash with n-heptane, and dry under vacuum at 45-50 °C to obtain pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Logical troubleshooting workflow for scaling up synthesis.
References
Technical Support Center: Synthesis of 3-(2-Chlorophenyl)propionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Chlorophenyl)propionic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:
-
Malonic Ester Synthesis: This classic method involves the alkylation of a malonic ester (such as diethyl malonate) with 2-chlorobenzyl halide, followed by hydrolysis and decarboxylation.
-
Knoevenagel Condensation followed by Reduction: This route consists of the condensation of 2-chlorobenzaldehyde with an active methylene compound like malonic acid or its esters, which yields 3-(2-chlorophenyl)acrylic acid. Subsequent reduction of the carbon-carbon double bond produces the target molecule.
-
Hydrolysis of a Precursor Ester: A straightforward method involving the hydrolysis of a corresponding ester, such as methyl 3-(2-chlorophenyl)propionate, typically under basic conditions.[1]
Q2: What are the critical quality attributes and typical specifications for this compound?
A2: The quality of this compound is primarily determined by its purity, which is assessed by the absence of starting materials, intermediates, by-products, and other contaminants. While specific specifications may vary depending on the intended use, a typical purity profile is outlined in the table below.
| Parameter | Typical Specification | Analytical Method |
| Appearance | White to off-white crystalline solid[2] | Visual Inspection |
| Purity (by HPLC) | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |
| Individual Impurity | ≤ 0.5% | HPLC |
| Total Impurities | ≤ 2.0% | HPLC |
| Melting Point | 94-96 °C | Melting Point Apparatus |
| Residual Solvents | As per ICH Q3C guidelines | Gas Chromatography (GC) |
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[3][4]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main component and its non-volatile organic impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a phosphate buffer) and UV detection is commonly employed.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the analysis of volatile impurities, including residual solvents from the synthesis and purification steps.[6][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is invaluable for the identification of unknown impurities by providing molecular weight and fragmentation data.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product and can also help in the structural elucidation of isolated impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for confirming the presence of key functional groups in the final product and can be used as a quality control check.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Malonic Ester Synthesis
Problem 1: Low yield of the desired product and the presence of a higher molecular weight impurity.
-
Possible Cause: Formation of a dialkylated byproduct, where the 2-chlorobenzyl group has added to both alpha-hydrogens of the malonic ester. This is a common drawback of the malonic ester synthesis.[9]
-
Troubleshooting Steps:
-
Adjust Stoichiometry: Use a larger excess of the malonic ester relative to the 2-chlorobenzyl halide to statistically favor mono-alkylation.
-
Order of Addition: Add the 2-chlorobenzyl halide slowly to the solution containing the deprotonated malonic ester to maintain a low concentration of the alkylating agent.
-
Purification: The dialkylated product can often be separated from the mono-alkylated intermediate by column chromatography before the hydrolysis and decarboxylation steps.
-
Problem 2: The final product is an ester instead of a carboxylic acid.
-
Possible Cause: Incomplete hydrolysis of the diester intermediate.
-
Troubleshooting Steps:
-
Increase Reaction Time: Extend the duration of the hydrolysis step to ensure complete conversion.
-
Increase Base Concentration: Use a higher concentration of the base (e.g., NaOH or KOH) for the saponification.
-
Elevate Temperature: Increase the reaction temperature during hydrolysis, for example, by refluxing the reaction mixture.
-
Problem 3: Presence of an impurity with two carboxylic acid groups.
-
Possible Cause: Incomplete decarboxylation of the substituted malonic acid intermediate.
-
Troubleshooting Steps:
-
Ensure Acidic Conditions: Decarboxylation is typically acid-catalyzed. Ensure the reaction mixture is sufficiently acidic after the hydrolysis step.
-
Increase Temperature: Gently heat the acidified mixture to promote the loss of carbon dioxide.
-
Monitor CO₂ Evolution: The reaction is complete when the effervescence of CO₂ ceases.
-
Route 2: Knoevenagel Condensation and Reduction
Problem 1: Low yield of the intermediate, 3-(2-chlorophenyl)acrylic acid.
-
Possible Cause 1: The Knoevenagel condensation is an equilibrium reaction, and the water produced can inhibit the forward reaction.
-
Troubleshooting Step: If the reaction is performed in a suitable solvent like toluene, use a Dean-Stark apparatus to azeotropically remove the water as it is formed.[1]
-
-
Possible Cause 2: The catalyst is not effective. Weak bases like piperidine or pyridine are typically used.[10]
-
Troubleshooting Step: Ensure the catalyst is of good quality and used in the appropriate amount. For the Doebner modification (using malonic acid), pyridine acts as both the solvent and catalyst.[10]
-
-
Possible Cause 3: Steric hindrance from the ortho-chloro group can slow the reaction.[10]
-
Troubleshooting Step: Increase the reaction time or temperature, while monitoring for the formation of byproducts.[10]
-
Problem 2: The final product contains unreacted 3-(2-chlorophenyl)acrylic acid.
-
Possible Cause: Incomplete reduction of the carbon-carbon double bond.
-
Troubleshooting Steps:
-
Check Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be deactivated. Use fresh, high-quality catalyst.
-
Increase Hydrogen Pressure: If using a hydrogenation apparatus, increase the pressure of the hydrogen gas.
-
Extend Reaction Time: Allow the reaction to proceed for a longer duration under a hydrogen atmosphere.
-
Ensure Purity of Intermediate: Impurities from the Knoevenagel condensation step can sometimes poison the hydrogenation catalyst. Purify the acrylic acid intermediate before reduction if necessary.
-
Problem 3: Formation of 3-phenylpropionic acid as an impurity.
-
Possible Cause: Dechlorination of the aromatic ring during catalytic hydrogenation. This is a known side reaction in the reduction of halogenated aromatic compounds.
-
Troubleshooting Steps:
-
Use a Milder Catalyst: Consider using a less active catalyst or a catalyst poison to reduce the likelihood of dehalogenation.
-
Optimize Reaction Conditions: Lower the hydrogen pressure and/or reaction temperature.
-
Alternative Reducing Agents: Explore other reduction methods that are less prone to causing dehalogenation.
-
Route 3: Hydrolysis of Methyl 3-(2-chlorophenyl)propionate
Problem: The final product is contaminated with the starting methyl ester.
-
Possible Cause: Incomplete hydrolysis.
-
Troubleshooting Steps:
-
Increase Reaction Time: Reflux the reaction mixture for a longer period.[1]
-
Use Excess Base: Ensure a sufficient molar excess of the hydrolyzing agent (e.g., NaOH) is used.
-
Add a Co-solvent: If the ester has low solubility in the aqueous base, adding a co-solvent like methanol or ethanol can improve the reaction rate.
-
Purification: The unreacted ester can be removed from the carboxylic acid product by extraction. The carboxylic acid will be soluble in an aqueous basic solution (like sodium bicarbonate), while the ester will remain in an organic layer.
-
Summary of Common Impurities and their Origin
| Impurity Name | Structure | Synthetic Route of Origin | Reason for Formation |
| 2-Chlorobenzyl alcohol | C₇H₇ClO | Malonic Ester Synthesis | Starting material for 2-chlorobenzyl halide. |
| 2-Chlorobenzaldehyde | C₇H₅ClO | Knoevenagel Condensation | Unreacted starting material. |
| Diethyl malonate | C₇H₁₂O₄ | Malonic Ester Synthesis | Unreacted starting material. |
| Methyl 3-(2-chlorophenyl)propionate | C₁₀H₁₁ClO₂ | Hydrolysis of Ester | Unreacted starting material. |
| Diethyl 2,2-bis(2-chlorobenzyl)malonate | C₂₁H₂₂Cl₂O₄ | Malonic Ester Synthesis | Dialkylation of the malonic ester. |
| 3-(2-Chlorophenyl)acrylic acid | C₉H₇ClO₂ | Knoevenagel Condensation | Incomplete reduction of the intermediate. |
| 3-Phenylpropionic acid | C₉H₁₀O₂ | Knoevenagel Condensation | Dechlorination during catalytic hydrogenation. |
| 2-(2-Chlorobenzyl)malonic acid | C₁₀H₉ClO₄ | Malonic Ester Synthesis | Incomplete decarboxylation. |
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation and Hydrogenation (Adapted from a similar procedure)
Step A: Synthesis of 3-(2-Chlorophenyl)acrylic acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (approximately 5-10 volumes).
-
To this solution, add 2-chlorobenzaldehyde (1.0 equivalent).
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 2-4 hours. Monitor the reaction for the evolution of CO₂.
-
After completion (as monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to obtain the crude 3-(2-chlorophenyl)acrylic acid.
Step B: Catalytic Hydrogenation to this compound
-
Dissolve the crude 3-(2-chlorophenyl)acrylic acid from Step A in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) using a hydrogenation apparatus.
-
Stir the reaction mixture at room temperature until the reaction is complete (indicated by the cessation of hydrogen uptake or by TLC/LC-MS analysis).
-
Carefully vent the excess hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).
Protocol 2: Synthesis via Hydrolysis of Methyl 3-(2-chlorophenyl)propionate[1]
-
In a round-bottom flask, combine methyl 3-(2-chlorophenyl)propionate (1.0 equivalent) with a 10% aqueous solution of sodium hydroxide (a significant excess).
-
Heat the mixture to reflux for approximately 2 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the cooled mixture with a suitable acid (e.g., hydrochloric acid) until the product precipitates.
-
Filter the crude product.
-
For purification, dissolve the filter cake in a hot aqueous sodium bicarbonate solution.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and re-acidify to precipitate the purified this compound.
-
Collect the final product by filtration, wash with cold water, and dry.
Visualizations
Caption: Common synthetic pathways to this compound.
Caption: Formation of common impurities in different synthesis routes.
Caption: A logical workflow for troubleshooting low product purity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. ijprdjournal.com [ijprdjournal.com]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agriculturejournals.cz [agriculturejournals.cz]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. asianpubs.org [asianpubs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-(2-Chlorophenyl)propionic acid by Recrystallization
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful purification of 3-(2-Chlorophenyl)propionic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of recrystallization for purifying this compound?
A1: Recrystallization is a purification technique for solid compounds.[1] The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1] Ideally, this compound should be highly soluble in the hot solvent and sparingly soluble at cold temperatures.[1] Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor after the purified product crystallizes).[2]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: A good solvent should dissolve the compound when hot but not at room temperature.[3] For carboxylic acids like this compound, solvents with similar functional groups or polarity can be a good starting point.[4] A general rule is to match the polarity of the solvent with the solute. Given the compound's structure (an aromatic ring, a chlorine atom, and a carboxylic acid group), a range of solvents can be tested. Common choices for similar compounds include ethanol, toluene, heptane, and solvent mixtures like ethanol/water or chloroform/petroleum ether.[5][6]
Q3: What are the potential impurities I might encounter?
A3: Potential impurities often stem from the synthetic route used.[5] If synthesized from 2-chlorobenzaldehyde and Meldrum's acid, impurities could include unreacted starting materials or by-products from the reaction.[5] If the synthesis involves the hydrolysis of a methyl ester, the unreacted ester could be an impurity.[7] These impurities may have different solubility profiles, which is exploited during recrystallization.
Q4: Is a co-solvent (two-solvent) system necessary?
A4: A co-solvent system is used when no single solvent has the ideal solubility characteristics.[3] This method involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a miscible "poor" solvent (in which it is insoluble) until the solution becomes cloudy (saturated).[3] For this compound, a documented method uses a chloroform ("good" solvent) and petroleum ether ("poor" solvent) system.[5] This technique can be very effective for inducing crystallization.[3]
Experimental Protocols & Data
Physical and Chemical Properties
The following table summarizes key properties of this compound.
| Property | Value | Reference |
| CAS Number | 1643-28-3 | [8] |
| Molecular Formula | C₉H₉ClO₂ | [8] |
| Molecular Weight | 184.62 g/mol | [8] |
| Appearance | White to off-white powder or crystalline solid | [9] |
| Melting Point | 94-96 °C | [10] |
| pKa | 4.58 (at 25 °C) | [10] |
| Water Solubility | Sparingly soluble | [9] |
Solvent Selection Guide
| Solvent/System | Type | Rationale for Use |
| Ethanol/Water | Co-solvent | The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. A common choice for polar organic molecules.[6] |
| Toluene | Single Solvent | The aromatic ring in the compound suggests good solubility in hot toluene, a non-polar aromatic solvent. Crystallization may occur upon cooling. |
| Heptane/Ethyl Acetate | Co-solvent | Heptane is a non-polar solvent, while ethyl acetate is a moderately polar solvent. This combination is effective for a wide range of organic compounds.[6] |
| Chloroform/Petroleum Ether | Co-solvent | A documented successful system. Chloroform acts as the solvent and petroleum ether (a non-polar mixture) acts as the anti-solvent to precipitate the product.[5] |
Protocol 1: Co-Solvent Recrystallization (Chloroform/Petroleum Ether)
This protocol is adapted from a documented synthesis and purification procedure.[5]
-
Dissolution: Dissolve the crude this compound in a sufficient volume of chloroform (e.g., 100 mL).
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution to remove them.
-
Concentration: Reduce the volume of the chloroform filtrate by evaporation to a smaller volume (e.g., ~10 mL).
-
Anti-Solvent Addition: While stirring, add petroleum ether (e.g., 15 mL) to the concentrated solution and heat the mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the precipitated white solid by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold water or another solvent in which the product is insoluble.[5]
-
Drying: Dry the purified crystals in a desiccator. The expected yield is approximately 67%, with a melting point of 93-95 °C.[5]
Caption: General workflow for the purification of this compound by recrystallization.
Troubleshooting Guide
Q: No crystals are forming after the solution has cooled. What should I do?
A: This issue typically arises from two main causes:
-
Too much solvent was used: If the solution is too dilute, the compound will remain dissolved even at low temperatures.[2]
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration. Allow it to cool again.
-
-
The solution is supersaturated: The compound is ready to crystallize but requires a nucleation site to begin the process.[2]
-
Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide a surface for crystal growth.[2]
-
Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for other crystals to grow upon.
-
Q: My compound has "oiled out" instead of forming solid crystals. How can I fix this?
A: "Oiling out" occurs when the compound separates from the solution as a liquid. This can happen if the solution is cooled too quickly or if it is too concentrated.
-
Solution 1 (Reheat and Dilute): Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to decrease the saturation level.
-
Solution 2 (Slow Cooling): Allow the flask to cool much more slowly. Insulating the flask with a cloth or paper towels can help. Rapid cooling favors oil formation, whereas slow cooling promotes the growth of well-ordered crystals.[2]
-
Solution 3 (Change Solvent): The chosen solvent system may be inappropriate. Try a different solvent or co-solvent pair from the selection guide.
Q: My final yield is very low. What went wrong?
A: A low yield can result from several factors:
-
Excessive Solvent: Using too much solvent during the initial dissolution will leave a significant amount of your product in the mother liquor.
-
Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure the funnel and receiving flask are pre-heated.[11]
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently, using an ice bath after it has reached room temperature, to maximize the precipitation of the solid.[2]
-
Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold can redissolve some of your product.
Q: The recovered crystals are still impure. What should I do?
A: Impure crystals can result from:
-
Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the growing crystal lattice.[2] Slow, undisturbed cooling is crucial for high purity.[2]
-
Co-crystallization of Impurities: If an impurity has very similar solubility properties to your target compound, it may crystallize alongside it.
-
Solution: A second recrystallization is often necessary to achieve high purity. Dissolve the obtained crystals and repeat the entire process.
-
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. mt.com [mt.com]
- 2. amherst.edu [amherst.edu]
- 3. Home Page [chem.ualberta.ca]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. This compound | 1643-28-3 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. prepchem.com [prepchem.com]
- 8. scbt.com [scbt.com]
- 9. Page loading... [wap.guidechem.com]
- 10. lookchem.com [lookchem.com]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Optimizing Reaction Yield for 3-(2-Chlorophenyl)propionic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing the synthesis of 3-(2-Chlorophenyl)propionic acid. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, focusing on two primary synthetic routes: the Knoevenagel condensation pathway and the hydrolysis of the corresponding methyl ester.
Route 1: Knoevenagel Condensation of 2-Chlorobenzaldehyde followed by Reduction and Decarboxylation
Question 1: My Knoevenagel condensation reaction between 2-chlorobenzaldehyde and malonic acid (or its derivative) is showing low or no yield. What are the likely causes and how can I improve it?
Answer: Low yields in the Knoevenagel condensation can stem from several factors, primarily related to reaction conditions and reagent stability. The ortho-chloro group on the benzaldehyde can introduce steric hindrance, potentially slowing the reaction rate.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | Ensure the base catalyst (e.g., piperidine, pyridine) is fresh and not degraded. Consider using a slightly stronger base, but be cautious as this can promote self-condensation of the aldehyde. |
| Steric Hindrance | The ortho-chloro group can impede the reaction. Try increasing the reaction temperature or extending the reaction time to overcome this barrier. |
| Reagent Purity | Use freshly distilled 2-chlorobenzaldehyde and dry malonic acid. Impurities can inhibit the reaction. |
| Inefficient Water Removal | The condensation reaction produces water, which can inhibit the reaction. If not using a Doebner modification where decarboxylation occurs in situ, consider using a Dean-Stark apparatus to remove water. |
Question 2: I am observing the formation of multiple side products during the Knoevenagel condensation. How can I increase the selectivity towards the desired 2-chlorocinnamic acid derivative?
Answer: Side product formation is often a result of competing reactions. Optimizing reaction conditions can significantly improve selectivity.
Possible Side Reactions & Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Self-condensation of 2-chlorobenzaldehyde | Use a milder base catalyst and maintain a controlled temperature. Avoid strong bases. |
| Michael Addition | If using a malonic ester, the product can undergo a subsequent Michael addition. Use a stoichiometric amount of the malonic ester and monitor the reaction progress closely by TLC to stop it upon completion. |
Question 3: The subsequent hydrogenation of the 2-chlorocinnamic acid derivative is incomplete or results in dehalogenation. How can I optimize this step?
Answer: Catalytic hydrogenation of halogenated compounds can be challenging. The choice of catalyst and reaction conditions are critical to achieving high yield and selectivity.
Troubleshooting Hydrogenation:
| Problem | Possible Cause & Solution |
| Incomplete Reaction | Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is active. Use a fresh batch if necessary. Hydrogen Pressure: A higher hydrogen pressure may be required. A Parr hydrogenator is suitable for this. Solvent: Ethanol, methanol, or ethyl acetate are commonly used. Ensure the substrate is fully dissolved. |
| Dehalogenation (loss of chlorine) | Catalyst Choice: Palladium catalysts can sometimes promote dehalogenation at higher temperatures or prolonged reaction times. Consider using a different catalyst, such as rhodium on carbon, or optimizing the reaction time and temperature. |
Route 2: Hydrolysis of Methyl 3-(2-Chlorophenyl)propionate
Question 4: The hydrolysis of methyl 3-(2-chlorophenyl)propionate is slow or incomplete. What can I do to drive the reaction to completion?
Answer: Incomplete hydrolysis is a common issue and can often be resolved by adjusting the reaction conditions.
Optimizing Hydrolysis:
| Factor | Recommendation |
| Base Concentration | Increase the concentration of the aqueous sodium hydroxide (NaOH) solution. A 10% solution is a good starting point.[1] |
| Reaction Time & Temperature | Refluxing for an adequate duration is crucial. Monitor the reaction by TLC to determine the point of completion. Typically, 2-4 hours is sufficient.[1] |
| Co-solvent | If the ester has poor solubility in the aqueous base, adding a co-solvent like ethanol or THF can improve the reaction rate. |
Question 5: I am having difficulty with the work-up and purification of the final product. What are the best practices?
Answer: A proper work-up procedure is essential for obtaining a pure product.
Purification Strategy:
-
Acidification: After the reaction is complete, cool the mixture and carefully acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filtration: Collect the crude product by filtration.
-
Washing: Wash the filter cake with cold water to remove inorganic salts.
-
Recrystallization: For higher purity, dissolve the crude product in a hot sodium bicarbonate solution, filter to remove any insoluble impurities, and then re-precipitate the acid by adding acid to the filtrate.[1] Alternatively, recrystallization from a suitable solvent system like ethyl acetate/heptane can be effective.
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the synthesis of this compound? A1: The yield can vary significantly depending on the chosen synthetic route and optimization of the reaction conditions. For the Knoevenagel condensation route followed by reduction and decarboxylation, yields can range from 60-85%.[2] The hydrolysis of the corresponding methyl ester can also provide good yields, often above 80%, if the reaction goes to completion.
Q2: Are there any specific safety precautions I should take during this synthesis? A2: Yes. 2-Chlorobenzaldehyde is an irritant. Malonic acid and its derivatives can be harmful if ingested. Pyridine and piperidine are toxic and flammable. Hydrogenation should be carried out in a well-ventilated area using appropriate equipment. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I monitor the progress of my reactions? A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the progress of most steps in this synthesis. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials, intermediates, and the final product.
Q4: What are the key considerations for scaling up the synthesis of this compound? A4: When scaling up, heat transfer and mixing become more critical. For the Knoevenagel condensation, ensure efficient stirring to maintain a homogeneous reaction mixture. During hydrogenation, ensure efficient hydrogen delivery to the catalyst. For the hydrolysis, exothermic acidification needs to be controlled by slow addition of acid and external cooling.
Experimental Protocols
Protocol 1: Synthesis via Knoevenagel Condensation and Subsequent Reduction
This protocol is a generalized procedure based on common organic chemistry practices.
Step 1: Knoevenagel Condensation
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine.
-
Add 2-chlorobenzaldehyde (1.0 equivalent) to the solution.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the 2-chlorocinnamic acid.
-
Filter the solid, wash with cold water, and dry.
Step 2: Catalytic Hydrogenation
-
Dissolve the crude 2-chlorocinnamic acid from Step 1 in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) using a Parr apparatus.
-
Stir the mixture at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield crude this compound.
-
Purify by recrystallization.
Protocol 2: Synthesis via Hydrolysis of Methyl 3-(2-Chlorophenyl)propionate
-
Place methyl 3-(2-chlorophenyl)propionate in a round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide.[1]
-
Reflux the mixture for 2 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Acidify with concentrated hydrochloric acid until the product precipitates.
-
Filter the solid product and wash with cold water.
-
For further purification, dissolve the solid in a hot aqueous sodium bicarbonate solution, filter, and then re-acidify the filtrate to precipitate the pure this compound.[1]
-
Filter, wash with cold water, and dry.
Data Presentation
Table 1: Illustrative Comparison of Reaction Conditions for Knoevenagel Condensation
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| Piperidine | Pyridine | 100 | 6 | 75 |
| Ammonium Acetate | Toluene | 110 (Dean-Stark) | 8 | 70 |
| Pyrrolidine | Ethanol | 80 | 12 | 65 |
Note: This data is illustrative and serves as a guideline for optimization.
Table 2: Effect of Base Concentration on Hydrolysis of Methyl 3-(2-Chlorophenyl)propionate
| NaOH Concentration (%) | Reaction Time (h) at Reflux | Illustrative Conversion (%) |
| 5 | 4 | 70 |
| 10 | 2 | >95[1] |
| 15 | 2 | >98 |
Note: Higher concentrations of base can lead to faster reaction times.
Mandatory Visualization
Caption: Synthetic routes for this compound.
References
side reactions and byproduct formation in 3-(2-Chlorophenyl)propionic acid preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Chlorophenyl)propionic acid. The following sections address common side reactions, byproduct formation, and purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to help you troubleshoot common issues encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Malonic Ester Synthesis and the Hydrolysis of a Nitrile Precursor.
Route 1: Malonic Ester Synthesis
The malonic ester synthesis is a classic method for preparing carboxylic acids.[1][2][3][4] It involves the alkylation of diethyl malonate with 2-chlorobenzyl chloride, followed by hydrolysis and decarboxylation.
Q1: My yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yields in the malonic ester synthesis can stem from several factors:
-
Incomplete Deprotonation: The first step requires the complete conversion of diethyl malonate to its enolate. If the base is weak, wet, or used in insufficient quantity, this equilibrium will not be fully established, leading to unreacted starting material.
-
Side Reaction - Dialkylation: The mono-alkylated intermediate, diethyl 2-(2-chlorobenzyl)malonate, still possesses one acidic proton. This can be deprotonated and react with another molecule of 2-chlorobenzyl chloride to form a dialkylated byproduct. This is a major drawback of the malonic ester synthesis.[5]
-
Incomplete Hydrolysis: The saponification of the diester to the dicarboxylic acid is a critical step. Insufficient reaction time or base concentration can leave mono-ester or unreacted diester in the mixture.
-
Incomplete Decarboxylation: The final step requires heat to eliminate CO2 from the substituted malonic acid. If the temperature is too low or the heating time is too short, the dicarboxylic acid will remain as a significant impurity.
Q2: I see an unexpected, less polar spot on my TLC plate and a complex set of peaks in my 1H NMR. What could this byproduct be?
A2: This is likely the diethyl 2,2-bis(2-chlorobenzyl)malonate , the product of dialkylation. To confirm its presence, look for the following signals in the 1H NMR spectrum:
-
Two sets of aromatic protons corresponding to the two 2-chlorobenzyl groups.
-
A singlet for the two benzylic CH2 groups (around 3.5-4.0 ppm).
-
The characteristic quartet and triplet of the two ethyl ester groups. To minimize its formation, try using a larger excess of diethyl malonate relative to 2-chlorobenzyl chloride (e.g., 2-3 equivalents).
Q3: My final product is difficult to purify and seems to be contaminated with a dicarboxylic acid. What went wrong?
A3: This indicates incomplete decarboxylation. The intermediate, 2-(2-chlorobenzyl)malonic acid, is a solid with a higher melting point and different solubility than the final product. To resolve this, ensure the reaction mixture is heated to a sufficiently high temperature (often >150 °C) after acidification until CO2 evolution ceases.
Route 2: Nitrile Hydrolysis
This route typically involves the hydrolysis of 3-(2-chlorophenyl)propanenitrile. This hydrolysis can be performed under acidic or basic conditions.
Q1: My main product is a neutral compound, not the expected carboxylic acid. What is it and how can I avoid it?
A1: The most common byproduct in nitrile hydrolysis is the corresponding amide , in this case, 3-(2-chlorophenyl)propanamide . This occurs when the hydrolysis reaction does not go to completion. The amide is an intermediate in the conversion of the nitrile to the carboxylic acid.[6]
-
To favor the carboxylic acid: Use more forcing reaction conditions, such as higher temperatures, longer reaction times, and higher concentrations of acid or base.[7]
-
To isolate the amide (if desired): Use milder conditions. For example, basic hydrolysis with careful temperature control can often be stopped at the amide stage.[8][9] Some methods use reagents like alkaline hydrogen peroxide for a selective conversion to the amide.[9]
Q2: How can I distinguish between the desired product, this compound, and the 3-(2-chlorophenyl)propanamide byproduct?
A2:
-
Solubility: The carboxylic acid will be soluble in aqueous sodium bicarbonate (with effervescence), while the amide is generally not. This difference is key for purification.
-
Spectroscopy (1H NMR): The amide will show two broad singlets in the amide region (typically between 5.5-8.0 ppm) corresponding to the -CONH2 protons. The carboxylic acid will have a very broad singlet for the -COOH proton, often far downfield (>10 ppm).
-
Spectroscopy (IR): The carboxylic acid will show a broad O-H stretch from ~2500-3300 cm-1 and a C=O stretch around 1700-1725 cm-1. The primary amide will show two N-H stretches around 3200-3400 cm-1 and a C=O stretch (Amide I band) around 1630-1695 cm-1.
Quantitative Data Summary
| Parameter Variation | Reactant Ratio (Malonate:Alkyl Halide) | Temperature (°C) | Approx. Yield (Desired Product) | Approx. Yield (Dialkylated Byproduct) |
| Standard Conditions | 1.1 : 1 | 80 | ~60-70% | ~15-25% |
| Excess Malonate | 3 : 1 | 80 | ~75-85% | <5% |
| Higher Temperature | 1.1 : 1 | 110 | ~55-65% | ~20-30% |
Experimental Protocols
The following are representative protocols for the two main synthetic routes. Note: These are generalized procedures and may require optimization. Always perform a thorough risk assessment before conducting any experiment.
Protocol 1: Malonic Ester Synthesis
Step 1: Alkylation of Diethyl Malonate
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium ethoxide (1.05 eq) to anhydrous ethanol under an inert atmosphere (N2).
-
Add diethyl malonate (1.1 eq) dropwise at room temperature and stir for 30 minutes to form the sodium enolate.
-
Add 2-chlorobenzyl chloride (1.0 eq) dropwise, maintaining the temperature below 50°C.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture, and remove the ethanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl 2-(2-chlorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diester, add a 10-15% aqueous solution of sodium hydroxide (2.5 eq).
-
Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (a homogenous solution should form).
-
Cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1-2.
-
Heat the acidified mixture to 120-150°C to effect decarboxylation. Continue heating until gas evolution ceases.
-
Cool the mixture, and collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene or water/ethanol) to obtain pure this compound.
Protocol 2: Nitrile Hydrolysis
-
Place 3-(2-chlorophenyl)propanenitrile (1.0 eq) in a round-bottom flask.
-
Add a 20% aqueous solution of sulfuric acid or sodium hydroxide (3-5 eq).
-
Heat the mixture to reflux (typically 100-120°C) for 6-12 hours. Monitor the reaction by TLC or GC to follow the disappearance of the starting nitrile and the intermediate amide.
-
Cool the reaction mixture to room temperature.
-
If using basic hydrolysis, carefully acidify with concentrated HCl to pH 1-2 to precipitate the carboxylic acid. If using acidic hydrolysis, the product may already be precipitated.
-
Collect the solid by filtration and wash with cold water.
-
For purification, dissolve the crude acid in a dilute aqueous solution of sodium bicarbonate.
-
Wash the bicarbonate solution with diethyl ether to remove any neutral impurities (like unreacted nitrile or amide).
-
Re-acidify the aqueous layer with HCl to precipitate the pure this compound.
-
Filter, wash with water, and dry to yield the final product.
Visualized Workflows and Logic Diagrams
The following diagrams illustrate the experimental workflows and a troubleshooting guide.
References
- 1. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 5. isca.me [isca.me]
- 6. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis and Purification of 3-(2-Chlorophenyl)propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 3-(2-Chlorophenyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is typically synthesized through several methods, including Friedel-Crafts acylation followed by alkylation, Grignard reactions involving 2-chlorobenzoyl chloride, or a Knoevenagel-type condensation of 2-chlorobenzaldehyde with a malonic acid derivative followed by subsequent reaction steps.[1]
Q2: What are the typical physical properties of this compound?
A2: It is a white to off-white crystalline solid with a melting point in the range of 93-98°C.[2][3] It is sparingly soluble in water but soluble in organic solvents like chloroform.
Q3: What are the main challenges in the synthesis of this compound via Knoevenagel condensation of 2-chlorobenzaldehyde?
A3: The primary challenges include potential steric hindrance from the ortho-chloro group, which can slow the reaction rate, and the possibility of side reactions such as self-condensation of the aldehyde if the reaction conditions are not carefully controlled.[1]
Q4: What are the recommended purification methods for this compound?
A4: The most common and effective purification method is recrystallization.[4] A solvent system of chloroform and petroleum ether has been reported to be effective.[1] Other potential methods for purifying carboxylic acids include reversed-phase flash chromatography and anion exchange chromatography.
Q5: How can I assess the purity of my synthesized this compound?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound and identifying any impurities.[5][6] Melting point analysis can also serve as a good indicator of purity; a sharp melting point range close to the literature value suggests high purity.[3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Synthesis Troubleshooting (via Knoevenagel Condensation of 2-Chlorobenzaldehyde)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst (e.g., weak base).2. Reaction temperature is too low.3. Insufficient reaction time.4. Presence of water in the reaction mixture. | 1. Use a fresh or different weak base catalyst (e.g., piperidine, pyridine).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC.4. Ensure all reagents and solvents are anhydrous. Consider using a Dean-Stark apparatus to remove water azeotropically.[7] |
| Formation of multiple side products | 1. The base catalyst is too strong, leading to self-condensation of 2-chlorobenzaldehyde.2. Incorrect stoichiometry of reactants.3. Reaction temperature is too high. | 1. Switch to a weaker base catalyst.2. Carefully control the molar ratios of the reactants.3. Lower the reaction temperature and increase the reaction time if necessary. |
| Incomplete reaction | 1. Steric hindrance from the ortho-chloro group on 2-chlorobenzaldehyde.2. Insufficient catalyst. | 1. Increase the reaction time or consider a more active catalyst.2. Increase the catalyst loading incrementally. |
Purification Troubleshooting (Recrystallization)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of crystallizing | 1. The solution is supersaturated.2. The cooling rate is too fast.3. The chosen solvent is not ideal. | 1. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed.2. Allow the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath.3. Select a different solvent or a co-solvent system. |
| Low recovery of purified product | 1. Too much solvent was used for recrystallization.2. Premature crystallization during hot filtration.3. The product is significantly soluble in the cold recrystallization solvent. | 1. Use the minimum amount of hot solvent required to dissolve the crude product.2. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.3. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure after recrystallization | 1. Insoluble impurities were not completely removed.2. Colored impurities are co-crystallizing with the product. | 1. Ensure complete dissolution of the desired product during the heating step and perform a hot filtration to remove any insoluble material.2. Add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration. |
Data Presentation
The following table provides an illustrative example of the improvement in purity of this compound after recrystallization. Please note that the "Purity of Crude Product" is a representative value, as specific experimental data for the crude product was not available in the search results.
| Purification Method | Purity of Crude Product (HPLC Area %) | Purity of Final Product (HPLC Area %) | Melting Point of Final Product (°C) | Yield (%) |
| Recrystallization (Chloroform/Petroleum Ether) | ~85% (Illustrative) | >99% | 93-95 | 67 |
Experimental Protocols
Synthesis of this compound from 2-Chlorobenzaldehyde
This protocol is based on a reported Knoevenagel-type condensation followed by subsequent reaction steps.
Materials:
-
2-Chlorobenzaldehyde
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Formic acid (85%)
-
Triethylamine
-
Hydrochloric acid (5.5 M)
-
Chloroform
-
Petroleum ether
-
Ice
Procedure:
-
To a three-necked flask equipped with a dropping funnel, reflux condenser, and thermometer, add 85% formic acid (8 mL).
-
Cool the solution to 5°C in an ice bath.
-
Slowly add triethylamine (2.7 mL) dropwise, ensuring the temperature remains below 10°C.
-
Add 2-chlorobenzaldehyde (5 g) and Meldrum's acid (3.9 g) to the reaction mixture.
-
Heat the mixture to reflux for 4 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into 30 mL of pre-cooled ice water.
-
Acidify the resulting suspension to a pH of approximately 1 with 5.5 M hydrochloric acid.
-
Store the mixture in a refrigerator overnight to allow for precipitation.
-
Collect the precipitated crystals by filtration and wash them with cold water (3 x 20 mL).
-
Dry the crude product in a desiccator.
Purification by Recrystallization
Procedure:
-
Dissolve the dried crude product in 100 mL of chloroform.
-
Remove any insoluble impurities by filtration.
-
Concentrate the filtrate to a volume of about 10 mL.
-
Add 15 mL of petroleum ether while stirring and gently heat the solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Collect the white solid by filtration.
-
The final product should have a melting point of 93-95°C and a purity of >99% by HPLC.[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for improving the purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. This compound [oakwoodchemical.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: 3-(2-Chlorophenyl)propionic acid Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions for the synthesis of 3-(2-Chlorophenyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an organohalogen compound and a derivative of carboxylic acid, with the chemical formula C9H9ClO2.[1][2] It typically appears as a white to off-white crystalline solid at room temperature.[1] This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly analgesics and antipyretics, and also finds use in agrochemical formulations.[1] It is not a naturally occurring compound and is produced through industrial organic synthesis.[1]
Q2: What are the primary synthesis routes for this compound?
A2: Several synthesis routes have been documented. Common methods include:
-
Malonic Ester Synthesis: Involves the reaction of a 2-chlorobenzyl derivative with a malonic ester like diethyl malonate, followed by hydrolysis and decarboxylation.[3]
-
Hydrolysis of an Ester Precursor: Saponification of methyl 3-(2-chlorophenyl)propionate using a base like aqueous sodium hydroxide, followed by acidification.[4]
-
Knoevenagel-type Condensation: Reaction of 2-chlorobenzaldehyde with an active methylene compound like Meldrum's acid, followed by subsequent reaction steps.[5]
-
Other Methods: Friedel-Crafts acylation followed by alkylation, or Grignard reactions involving 2-chlorobenzoyl chloride.[1]
Q3: What are the key physical and chemical properties of this compound?
A3: Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1643-28-3 | [1][2][6] |
| Molecular Formula | C9H9ClO2 | [2][6] |
| Molecular Weight | 184.62 g/mol | [2][6] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Melting Point | 93-96°C | [5][7] |
| Boiling Point | 171°C at 10 mmHg | [7] |
| Solubility | Sparingly soluble in water | [1] |
| pKa | 4.58 (at 25°C) | [7] |
Q4: What are the primary safety concerns and handling precautions?
A4: this compound is classified as an irritant.[7] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. In case of eye contact, rinse immediately with plenty of water and seek medical advice.[1]
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields can stem from several factors depending on the synthesis route.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). For reactions like the hydrolysis of a methyl ester, ensure the reflux time (e.g., two hours) is adequate.[4] For condensations, heating may be necessary to drive the reaction forward.[8]
-
Impure Reagents: Starting materials of low purity can introduce side reactions or inhibit the primary reaction. Ensure all reagents, such as 2-chlorobenzaldehyde or diethyl malonate, meet the required purity standards.[5][7]
-
Suboptimal Temperature: Temperature control is crucial. For instance, in the malonic ester synthesis, the addition of sodium ethoxide and the subsequent reaction with the benzyl chloride derivative should be maintained within the specified temperature range (e.g., 40-50°C) to avoid side reactions.[3]
-
Moisture: Some reactions, particularly those involving organometallics or strong bases like sodium ethoxide, are sensitive to moisture. Ensure glassware is thoroughly dried and use anhydrous solvents if required.
-
Product Loss During Workup: Significant product can be lost during extraction and purification steps. When acidifying the reaction mixture to precipitate the product, ensure the pH is sufficiently low (e.g., pH ≈ 1) to fully protonate the carboxylate.[5] During recrystallization, using an excessive amount of solvent or cooling the solution too quickly can lead to poor recovery.
Q2: The final product has a low melting point and appears impure. How can I purify it effectively?
A2: A broad or depressed melting point indicates the presence of impurities.[5]
-
Recrystallization: This is a common and effective purification method. A two-solvent system, such as chloroform and petroleum ether, has been shown to be effective.[5] The crude product is dissolved in a minimum amount of the hot solvent in which it is more soluble (chloroform), and the second solvent in which it is less soluble (petroleum ether) is added to induce crystallization upon cooling.[5]
-
Acid-Base Extraction: The carboxylic acid product can be separated from neutral impurities. Dissolve the crude product in a suitable organic solvent and extract with an aqueous base like sodium bicarbonate to form the water-soluble carboxylate salt.[4] The aqueous layer can then be separated, washed with an organic solvent to remove any remaining neutral impurities, and finally acidified to precipitate the pure acid.[4]
-
Column Chromatography: While less common for a final purification of a simple acid, silica gel chromatography can be used to separate the product from closely related impurities if other methods fail.
Q3: I am performing a malonic ester synthesis and suspect side reactions. What are they and how can I avoid them?
A3: In the malonic ester synthesis, several side reactions can occur.
-
Dialkylation: The enolate of diethyl malonate can react with two molecules of the 2-chlorobenzyl halide, leading to a dialkylated impurity. To minimize this, use a controlled amount of the alkylating agent and add it slowly to the reaction mixture.
-
Hydrolysis of Ester: The malonic ester can be hydrolyzed by the base (e.g., sodium hydroxide) if conditions are too harsh (e.g., high temperature, prolonged reaction time), especially during the saponification step which is intended to hydrolyze the ester groups of the product before decarboxylation.[3]
-
Dechlorination: In some syntheses involving aromatic halides, catalytic reduction steps (not always present in this specific synthesis) can lead to dechlorination, where the chlorine atom is replaced by hydrogen.[3] While less common in the malonic ester route itself, it is a potential side product to be aware of in related syntheses.
Experimental Protocols
Protocol 1: Synthesis via Hydrolysis of Methyl 3-(2-chlorophenyl)propionate [4]
-
Saponification: Reflux methyl 3-(2-chlorophenyl)propionate in a 10% aqueous sodium hydroxide solution for two hours.
-
Cooling and Acidification: Cool the reaction mixture to room temperature. Carefully acidify the mixture with a suitable acid (e.g., HCl) until the product precipitates.
-
Initial Filtration: Filter the precipitated solid (the crude this compound).
-
Purification: Dissolve the filter cake in a hot aqueous sodium bicarbonate solution.
-
Impurity Removal: Filter the hot solution to remove any insoluble impurities.
-
Final Precipitation: Acidify the clear filtrate again to precipitate the purified this compound.
-
Final Filtration and Drying: Filter the purified product, wash with cold water, and dry thoroughly.
Protocol 2: Synthesis via Knoevenagel-type Condensation [5]
-
Initial Setup: In a three-necked flask equipped with a dropping funnel, reflux condenser, and thermometer, add 85% formic acid. Cool the solution to 5°C.
-
Base Addition: Slowly add triethylamine dropwise, ensuring the reaction temperature remains below 10°C.
-
Reagent Addition: Add 2-chlorobenzaldehyde and Meldrum's acid to the reaction system.
-
Reaction: Heat the mixture to reflux and maintain for 4 hours.
-
Quenching: After completion, cool the mixture to room temperature and pour it into ice water.
-
Precipitation: Acidify the resulting suspension to approximately pH 1 with 5.5 M hydrochloric acid. Refrigerate the mixture overnight to facilitate complete precipitation.
-
Filtration and Washing: Collect the precipitated crystals by filtration, wash them with cold water, and dry in a desiccator.
-
Recrystallization: Dissolve the crude product in chloroform, filter out any insoluble impurities, concentrate the filtrate, and add petroleum ether with stirring and heating. Slow cooling should yield the purified white solid product.
Visualizations
References
- 1. Page loading... [guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. This compound | 1643-28-3 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. lookchem.com [lookchem.com]
- 8. benchchem.com [benchchem.com]
degradation pathways of 3-(2-Chlorophenyl)propionic acid under stress conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2-Chlorophenyl)propionic acid under stress conditions. The information is designed to assist in experimental design, interpretation of results, and troubleshooting common issues encountered during forced degradation studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies for this compound should include exposure to hydrolytic, oxidative, photolytic, and thermal stress to identify potential degradation products and establish degradation pathways.[1][2][3]
Q2: What are the expected degradation pathways for this compound under hydrolytic conditions?
A2: Under acidic and basic conditions, the primary degradation pathway is not expected to be the hydrolysis of the propionic acid side chain itself, as it is generally stable. However, depending on the severity of the conditions (e.g., high temperature), decarboxylation of the propionic acid side chain could occur.[4] For chloroaromatic compounds, cleavage of the carbon-chlorine bond is a possibility under harsh hydrolytic conditions.[5]
Q3: What degradation products can be anticipated from the oxidative degradation of this compound?
A3: Oxidative stress, typically induced by hydrogen peroxide, can lead to several degradation products. Potential pathways include hydroxylation of the phenyl ring and oxidation of the benzylic position of the propionic acid side chain.[4]
Q4: How does this compound behave under photolytic stress?
A4: Exposure to UV light can induce photodegradation. For chlorobenzoic acids, which are structurally similar, photodegradation often involves the reductive dehalogenation (replacement of the chlorine atom with a hydrogen atom) or the replacement of the chlorine atom with a hydroxyl group.[6]
Q5: What is the likely thermal degradation pathway for this compound?
A5: At elevated temperatures, the most probable degradation pathway is the decarboxylation of the propionic acid side chain.[4][7][8] The stability of the carbon-chlorine bond at high temperatures in the absence of other reagents is generally high, but cleavage can occur under severe thermal stress.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
-
Possible Cause: The stress conditions are not stringent enough.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic studies, increase the concentration of the acid or base. For oxidative studies, increase the concentration of hydrogen peroxide.
-
Elevate Temperature: Increase the temperature for hydrolytic and thermal studies.
-
Extend Exposure Time: Prolong the duration of the stress exposure.
-
Verify Experimental Setup: Ensure that the light source for photolytic studies is of the appropriate wavelength and intensity.
-
Issue 2: Excessive Degradation or Formation of Secondary Degradants
-
Possible Cause: The stress conditions are too harsh, leading to the formation of degradation products that are not relevant to real-world stability.
-
Troubleshooting Steps:
-
Reduce Stressor Concentration: Lower the concentration of the acid, base, or oxidizing agent.
-
Decrease Temperature: Conduct the experiment at a lower temperature.
-
Shorten Exposure Time: Reduce the duration of the stress test.
-
Monitor at Multiple Time Points: Analyze samples at various time intervals to identify the formation of primary versus secondary degradation products.
-
Issue 3: Poor Resolution of Degradant Peaks in HPLC Analysis
-
Possible Cause: The analytical method is not optimized to separate the parent compound from its degradation products.
-
Troubleshooting Steps:
-
Modify Mobile Phase: Adjust the pH, organic modifier ratio, or buffer concentration of the mobile phase.
-
Change Column Chemistry: Use a different stationary phase (e.g., C8 instead of C18, or a phenyl column).
-
Optimize Gradient Elution: Adjust the gradient slope or introduce an isocratic hold to improve the separation of closely eluting peaks.
-
Adjust Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can sometimes improve resolution.
-
Issue 4: Mass Imbalance in Degradation Studies
-
Possible Cause: Some degradation products may not be detected by the analytical method (e.g., lack a UV chromophore) or may be volatile.
-
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to identify non-chromophoric degradants.
-
Analyze Headspace for Volatiles: If decarboxylation is suspected, use headspace gas chromatography (GC) to detect volatile products like carbon dioxide.
-
Verify Response Factors: Ensure that the response factors of the degradation products are similar to the parent compound or determine individual response factors for accurate quantification.
-
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Parent Compound | Number of Major Degradants |
| 0.1 M HCl, 80°C, 24h | 12.5 | 2 |
| 0.1 M NaOH, 80°C, 12h | 18.2 | 3 |
| 3% H₂O₂, RT, 24h | 15.8 | 2 |
| UV Light, 25°C, 48h | 10.3 | 2 |
| 105°C, 48h | 8.7 | 1 |
Table 2: Profile of Major Degradation Products
| Stress Condition | Degradant ID | Retention Time (min) | % Peak Area |
| Acid Hydrolysis | DP-A1 | 4.2 | 5.1 |
| DP-A2 | 6.8 | 7.4 | |
| Base Hydrolysis | DP-B1 | 3.5 | 6.8 |
| DP-B2 | 5.9 | 9.1 | |
| DP-B3 | 8.2 | 2.3 | |
| Oxidation | DP-O1 | 7.1 | 8.5 |
| DP-O2 | 9.4 | 7.3 | |
| Photolysis | DP-P1 | 5.5 | 4.2 |
| DP-P2 | 8.9 | 6.1 | |
| Thermal | DP-T1 | 3.1 | 8.7 |
Experimental Protocols
General Protocol for Forced Degradation Study:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 80°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 80°C.
-
Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature.
-
Photolysis: Expose the stock solution in a quartz cuvette to a calibrated UV light source. A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Store the solid compound in an oven at 105°C.
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Neutralization (for hydrolytic samples): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Signaling Pathways and Experimental Workflows
References
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation mechanism of organic contaminants mediated by chlorinated algal organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. researchgate.net [researchgate.net]
removal of unreacted starting materials from 3-(2-Chlorophenyl)propionic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) for the removal of unreacted starting materials from 3-(2-Chlorophenyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials that need to be removed from crude this compound?
A1: The most common synthesis of this compound involves a Knoevenagel condensation between 2-chlorobenzaldehyde and malonic acid, followed by subsequent reaction steps. Therefore, the primary unreacted starting materials that may contaminate the final product are 2-chlorobenzaldehyde and malonic acid.
Q2: What is the most effective method for removing unreacted 2-chlorobenzaldehyde and malonic acid?
A2: An acid-base extraction is a highly effective and commonly used method. This technique leverages the acidic nature of the this compound product to separate it from the neutral 2-chlorobenzaldehyde. Malonic acid, also being acidic, will be extracted along with the product into the aqueous base. However, subsequent precipitation of the desired product by acidification of the aqueous layer effectively separates it from the more water-soluble malonic acid.
Q3: How can I assess the purity of my this compound after purification?
A3: The purity of the final product can be assessed by several methods:
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The reported melting point for pure this compound is typically in the range of 94-99°C.[1][2] A broad or depressed melting point suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to visually check for the presence of starting materials or other impurities. The purified product should appear as a single spot.
-
Spectroscopic Methods: Techniques like ¹H NMR and ¹³C NMR spectroscopy can confirm the structure and identify any residual impurities.
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: A mixture of chloroform and petroleum ether has been reported as an effective solvent system for the recrystallization of this compound.[1] Other potential solvent systems could be explored, such as ethanol/water or toluene, depending on the specific impurities present.
Troubleshooting Guides
Problem: Low Yield of Purified Product
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | Ensure thorough mixing of the organic and aqueous layers during the acid-base extraction to maximize the transfer of the carboxylate salt into the aqueous phase. Perform multiple extractions with fresh aqueous base. |
| Incomplete Precipitation | After acidification of the aqueous layer, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate and induce complete precipitation. Cooling the solution in an ice bath can further increase the yield of the precipitate. |
| Loss During Filtration | Use a Büchner funnel for efficient filtration and wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product. |
| Product Remains in the Organic Layer | If the product is not fully extracted into the aqueous base, it will remain in the organic layer with the neutral impurities. Re-extract the organic layer with a fresh portion of aqueous base. |
Problem: Product "Oils Out" During Recrystallization
| Possible Cause | Troubleshooting Steps |
| Solution is Too Concentrated | Add a small amount of the hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. |
| Cooling Rate is Too Fast | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the separation of the compound as a supercooled liquid (oil) rather than crystals. |
| Inappropriate Solvent System | The chosen solvent may not be ideal. Try a different solvent or a co-solvent system. For example, if using a single solvent, try adding a miscible "anti-solvent" (in which the compound is less soluble) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly. |
Problem: Presence of Starting Materials in the Final Product (Confirmed by TLC or NMR)
| Possible Cause | Troubleshooting Steps |
| Inefficient Acid-Base Extraction | Repeat the acid-base extraction procedure on the impure product. Ensure vigorous mixing and sufficient contact time between the phases. |
| Contamination During Workup | Ensure all glassware is clean. When separating layers in the separatory funnel, be careful to avoid carrying over any of the organic layer with the aqueous layer. |
| Insufficient Washing of the Precipitate | After precipitation, wash the filtered solid thoroughly with cold water to remove any water-soluble impurities like residual malonic acid or salts. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point (Purified) | 93-95 °C | [1] |
| Melting Point (Literature) | 94-96 °C | [2][3] |
| Reported Yield (After Purification) | 67% | [1] |
| Purity (Commercial) | ≥98% to 99.2% | [3] |
Experimental Protocols
Protocol 1: Purification of this compound via Acid-Base Extraction and Recrystallization
This protocol describes the removal of unreacted 2-chlorobenzaldehyde (a neutral impurity) and malonic acid from crude this compound.
Materials:
-
Crude this compound
-
Diethyl ether (or another suitable organic solvent like ethyl acetate)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
3 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Chloroform
-
Petroleum ether
-
Separatory funnel
-
Erlenmeyer flasks
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether, in an Erlenmeyer flask.
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1 M sodium bicarbonate solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The top layer will be the organic phase (containing neutral impurities like 2-chlorobenzaldehyde), and the bottom layer will be the aqueous phase (containing the sodium salt of this compound and sodium malonate).
-
Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with a fresh portion of 1 M sodium bicarbonate solution. Combine the aqueous extracts.
-
-
Removal of Neutral Impurities: The organic layer can be washed with brine, dried over anhydrous magnesium sulfate, and the solvent evaporated to recover any neutral compounds if desired. For the purpose of purifying the acid, this layer can be discarded.
-
Precipitation of the Product:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 3 M hydrochloric acid dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper).
-
A white precipitate of this compound should form.
-
-
Isolation of the Product:
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with several portions of cold deionized water to remove any remaining salts and water-soluble impurities.
-
-
Recrystallization:
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot chloroform to dissolve the solid completely.
-
If any insoluble impurities remain, perform a hot filtration.
-
To the hot solution, add petroleum ether dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold petroleum ether.
-
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to a constant weight.
-
Analysis: Determine the melting point and yield of the purified this compound.
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Optimization of Solvent Systems for 3-(2-Chlorophenyl)propionic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 3-(2-Chlorophenyl)propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting a solvent for reactions with this compound?
A1: The primary considerations for solvent selection include:
-
Solubility: this compound is a solid at room temperature, so the chosen solvent must dissolve it and all other reactants to a sufficient extent.
-
Reactivity: The solvent should be inert under the reaction conditions and not react with the starting materials, reagents, or products.
-
Boiling Point: The boiling point of the solvent should be compatible with the desired reaction temperature. A higher boiling point is suitable for reactions requiring significant heat, while a lower boiling point facilitates easier removal post-reaction.
-
Polarity: The polarity of the solvent can significantly influence reaction rates and selectivity. The choice between polar protic, polar aprotic, and non-polar solvents depends on the reaction mechanism.
-
Work-up and Purification: The solvent should allow for straightforward extraction and purification of the final product. Miscibility with water and other organic solvents is a key factor.
Q2: How does solvent polarity affect reactions of this compound?
A2: Solvent polarity plays a crucial role in stabilizing reactants, transition states, and products. For instance:
-
Polar Protic Solvents (e.g., ethanol, methanol, water) can solvate both cations and anions effectively and can participate in hydrogen bonding. They are often suitable for reactions involving charged intermediates.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) possess high dielectric constants and can solvate cations well, but are less effective at solvating anions. They are often used in reactions where a nucleophile's reactivity needs to be enhanced.
-
Non-polar Solvents (e.g., toluene, hexane, dichloromethane) are suitable for reactions involving non-polar reactants and can be advantageous in preventing certain side reactions.
Q3: What are some common starting points for solvent screening for reactions of this compound?
A3: A good starting point for solvent screening would be to test a representative solvent from each class:
-
Polar Protic: Ethanol or Isopropanol
-
Polar Aprotic: Acetonitrile or N,N-Dimethylformamide (DMF)
-
Non-polar: Toluene or Dichloromethane (DCM)
Monitoring the reaction progress using techniques like TLC or HPLC will provide insights into the optimal solvent system.
Troubleshooting Guide
Problem 1: Low reaction yield.
Q: I am attempting an esterification of this compound with ethanol using a sulfuric acid catalyst, but my yield is consistently low. What are the potential solvent-related issues and how can I address them?
A: Low yields in this type of reaction can be attributed to several factors, many of which are solvent-related:
-
Insufficient Solubility: While ethanol is a reactant, using it as the sole solvent might not be optimal if other reagents are not fully soluble. Consider using a co-solvent like toluene to improve solubility and allow for azeotropic removal of water, which is a byproduct of the reaction and can inhibit the equilibrium.
-
Unfavorable Equilibrium: Esterification is an equilibrium process. The presence of water will shift the equilibrium back to the starting materials. As mentioned, using a non-polar solvent like toluene allows for the removal of water via a Dean-Stark apparatus, driving the reaction to completion.
-
Reaction Temperature: If the reaction is run at the boiling point of ethanol, it might not be high enough to achieve a reasonable reaction rate. Switching to a higher boiling point alcohol or using an inert, high-boiling solvent like toluene or xylene can allow for higher reaction temperatures.
Problem 2: Formation of significant side products.
Q: I am performing a reaction to form an amide derivative of this compound and I am observing significant impurity formation. How can my choice of solvent be contributing to this?
A: Side product formation is often influenced by the reaction conditions, including the solvent:
-
Solvent Reactivity: Ensure the solvent is not participating in the reaction. For example, if you are using an activating agent to form an acid chloride in situ, a nucleophilic solvent could compete with your desired amine. In such cases, using an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is advisable.
-
Base and Solvent Compatibility: The choice of base and solvent is critical. For example, using a strong base in a protic solvent can lead to deprotonation of the solvent and unwanted side reactions. A combination of a non-nucleophilic base and an aprotic solvent is often preferred for amide coupling reactions.
-
Temperature Control: Some side reactions are more prevalent at higher temperatures. Using a lower boiling point solvent or actively cooling the reaction mixture can help to minimize the formation of these impurities.
Data Presentation
Table 1: Properties of Common Solvents and Their Potential Application in Reactions of this compound
| Solvent Class | Example Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics & Potential Use Cases |
| Polar Protic | Ethanol | 78 | 24.5 | Good for dissolving the starting material. Can act as both a solvent and a reactant in esterifications. May slow down reactions involving strong nucleophiles due to solvation. |
| Water | 100 | 80.1 | Excellent for hydrolysis reactions, but generally avoided in reactions sensitive to water (e.g., amide coupling).[1] | |
| Polar Aprotic | Acetonitrile (ACN) | 82 | 37.5 | Good general-purpose polar solvent. Useful for a wide range of reactions. |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | High boiling point, excellent solvating power for a wide range of compounds. Often used in nucleophilic substitution and coupling reactions. Can be difficult to remove. | |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Very high boiling point and strong solvating power. Can accelerate reaction rates, but difficult to remove. | |
| Non-polar | Dichloromethane (DCM) | 40 | 9.1 | Low boiling point, good for reactions at or below room temperature. Widely used for extractions. |
| Toluene | 111 | 2.4 | High boiling point, allows for azeotropic removal of water. Good for reactions requiring elevated temperatures. | |
| Hexane | 69 | 1.9 | Very non-polar, used for reactions with non-polar reagents and for purification (e.g., recrystallization). |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add the desired alcohol (e.g., ethanol, 10-20 volumes) as the solvent and reactant.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography or distillation as required.
Protocol 2: General Procedure for the Amidation of this compound
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF).
-
Add a coupling agent (e.g., HBTU, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide by recrystallization or column chromatography.
Visualizations
Caption: Workflow for Solvent System Optimization.
Caption: Decision Tree for Troubleshooting Reactions.
References
Validation & Comparative
A Comparative Guide to 2-Chloro, 3-Chloro, and 4-Chlorophenylpropionic Acid Isomers for Researchers
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties: A Comparative Overview
The position of the chlorine atom on the phenyl ring influences the electronic properties and, consequently, the acidity and lipophilicity of the molecule. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of the compounds.
| Property | 2-Chlorophenylpropionic Acid | 3-Chlorophenylpropionic Acid | 4-Chlorophenylpropionic Acid |
| Molecular Formula | C₉H₉ClO₂ | C₉H₉ClO₂ | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol | 184.62 g/mol | 184.62 g/mol |
| CAS Number | 1643-28-3[1] | 21640-48-2 | 2019-34-3[2] |
| pKa (at 25°C) | 4.58[1] | Estimated ~4.5 | 4.61[3] |
| logP | Estimated ~2.4 | Estimated ~2.4 | 2.36[2] |
| Melting Point | 93-95 °C | 72-76 °C | 127-131 °C[2] |
| Appearance | White to off-white crystalline solid[1] | Solid | White to off-white crystalline solid[2] |
| Solubility | Sparingly soluble in water[1] | Data not available | Data not available |
Note: Some values are estimated due to the lack of experimentally determined data in available literature.
Biological Activity Context: Arylpropionic Acids as NSAIDs
Arylpropionic acid derivatives are a well-established class of NSAIDs. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The relative inhibitory activity against these two isoforms determines the therapeutic efficacy and side-effect profile of an NSAID.
Due to the structural similarity of 2-chloro, 3-chloro, and 4-chlorophenylpropionic acid to known NSAIDs, it is hypothesized that their biological activity would primarily manifest as anti-inflammatory and analgesic effects through the inhibition of the COX pathway.
Experimental Protocols
To facilitate a direct comparison of the biological performance of these isomers, detailed protocols for their synthesis and for key anti-inflammatory and analgesic assays are provided below.
Synthesis Protocols
1. Synthesis of 2-Chlorophenylpropionic Acid
This procedure is a general method and may require optimization.
-
Diazotization of (S)-Alanine: (S)-Alanine is dissolved in 5 N hydrochloric acid. The solution is cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C.
-
Reaction with Copper(I) Chloride: The diazonium salt solution is then added to a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Hydrolysis and Extraction: The reaction mixture is heated to hydrolyze the intermediate. After cooling, the product is extracted with diethyl ether.
-
Purification: The ether extract is dried and the solvent is evaporated. The crude product is purified by distillation under reduced pressure.
2. Synthesis of 3-(2-Chlorophenyl)propionic Acid [2]
-
Hydrolysis of Methyl Ester: Methyl 3-(2-chlorophenyl)propionate is refluxed in 10% aqueous sodium hydroxide for two hours.[2]
-
Acidification and Filtration: The reaction mixture is cooled and then acidified. The resulting precipitate is collected by filtration.[2]
-
Purification: The filter cake is dissolved in hot aqueous sodium bicarbonate and filtered. The filtrate is then acidified to precipitate the pure this compound, which is collected by filtration.[2]
3. Synthesis of 3-(4-Chlorophenyl)propanoic Acid [4]
-
Hydrogenation of Benzyl 4-chlorocinnamate: Benzyl 4-chlorocinnamate is suspended in ethyl acetate with a 5% Palladium on beta zeolite catalyst.[4]
-
Reaction with Hydrogen: The system is flushed with hydrogen gas, and the reaction is stirred vigorously at 40°C for 1.5 hours.[4]
-
Workup: The reaction mixture is filtered, and the filtrate is concentrated to yield 3-(4-chlorophenyl)propanoic acid.[4]
Biological Activity Assays
1. Cyclooxygenase (COX) Inhibition Assay (In Vitro)
This assay determines the half-maximal inhibitory concentration (IC50) of the test compounds against COX-1 and COX-2 enzymes.
-
Principle: The COX reaction is monitored by measuring the amount of prostaglandin E2 (PGE2) produced from the enzymatic conversion of arachidonic acid. The assay is performed in the presence and absence of the test compounds to determine their inhibitory effect.
-
Procedure:
-
Enzyme and Compound Preparation: Purified COX-1 and COX-2 enzymes are prepared. The test compounds (2-, 3-, and 4-chlorophenylpropionic acid) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Reaction Incubation: The reaction mixture, containing the respective COX enzyme, a buffer, and the test compound at various concentrations, is pre-incubated.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid.
-
Quantification of PGE2: After a set incubation time, the amount of PGE2 produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
2. Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Activity)
This is a standard model for evaluating the anti-inflammatory activity of compounds.
-
Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Procedure:
-
Animal Grouping and Administration: Animals (typically rats or mice) are divided into groups: a control group receiving a vehicle, a positive control group receiving a known NSAID (e.g., indomethacin), and test groups receiving different doses of the 2-, 3-, and 4-chlorophenylpropionic acid isomers. The compounds are administered orally or intraperitoneally.
-
Induction of Edema: After a specified time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema for each test group is calculated by comparing the increase in paw volume to that of the control group.
-
3. Acetic Acid-Induced Writhing Test (In Vivo Analgesic Activity)
This model is used to assess peripheral analgesic activity.
-
Principle: Intraperitoneal injection of acetic acid causes irritation and induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs) in mice. The reduction in the number of writhes by a test compound indicates its analgesic effect.
-
Procedure:
-
Animal Grouping and Administration: Mice are divided into groups similar to the paw edema assay (control, positive control, and test groups). The compounds are administered.
-
Induction of Writhing: After a set time, a 0.6% solution of acetic acid is injected intraperitoneally into each mouse.
-
Observation and Counting: The number of writhes for each mouse is counted for a specific period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of analgesic activity is calculated by comparing the average number of writhes in the test groups to that of the control group.
-
Structure-Activity Relationship Considerations
While awaiting direct comparative experimental data, some inferences can be drawn based on the chemical structures of the isomers:
-
Acidity (pKa): The position of the electron-withdrawing chlorine atom is expected to influence the acidity of the carboxylic acid group. Generally, a chlorine atom closer to the carboxylic acid group would have a stronger inductive effect, potentially leading to a lower pKa (stronger acid). However, the available data for the 2- and 4-isomers show very similar pKa values, suggesting that the electronic effects are subtle in this system.
-
Lipophilicity (logP): The logP values are also expected to be similar for the three isomers, as they have the same molecular formula. The slight variations would depend on the intramolecular interactions and the overall shape of the molecule, which can influence solvation.
-
Biological Activity: The position of the substituent on the phenyl ring of arylpropionic acids is known to be a critical determinant of their COX inhibitory activity and selectivity. It is plausible that the 2-chloro, 3-chloro, and 4-chloro isomers will exhibit different potencies and selectivities for COX-1 and COX-2. However, without experimental data, it is not possible to predict which isomer would be the most active or selective.
Conclusion
This guide provides a comparative overview of the physicochemical properties of 2-chloro, 3-chloro, and 4-chlorophenylpropionic acid and furnishes detailed experimental protocols for their synthesis and biological evaluation. While a direct comparison of their anti-inflammatory and analgesic performance is hampered by the lack of publicly available data, the provided methodologies offer a clear path for researchers to conduct these crucial comparative studies. The subtle structural differences among these isomers are likely to translate into distinct biological activity profiles, and their systematic evaluation could provide valuable insights into the structure-activity relationships of this class of compounds, potentially guiding the development of novel therapeutic agents.
References
Comparative Biological Activity of 3-(2-Chlorophenyl)propionic Acid Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of various derivatives of 3-(2-Chlorophenyl)propionic acid. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at the performance of these compounds supported by experimental data.
Overview of Biological Activities
Derivatives of aryl propionic acids are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] These include anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[1][2] The parent compound, this compound, often serves as a key intermediate in the synthesis of pharmaceuticals, particularly analgesics and antipyretics.[3] This guide focuses on the comparative biological evaluation of its more complex derivatives.
Comparative Data on Biological Activity
The following tables summarize quantitative data on the biological activity of selected this compound derivatives from published studies.
Table 1: Anti-inflammatory and Immunomodulatory Activity of a Pyrrole Derivative
Compound: 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (Compound 3f)[4][5][6]
| Experimental Model | Dosage | Time Point | % Inhibition of Paw Edema | Effect on Cytokines | Reference |
| Carrageenan-induced paw edema (single dose) | 20 mg/kg | 2 h | Statistically significant reduction (p=0.001) | - | [4][5][6] |
| Carrageenan-induced paw edema (14-day treatment) | 10, 20, 40 mg/kg | 2, 3, 4 h | Statistically significant inhibition at all time points (p<0.001) | - | [4][5][6] |
| LPS-induced systemic inflammation (14-day treatment) | 40 mg/kg | - | - | ↓ TNF-α (p=0.032), ↑ TGF-β1 (p=0.045), No change in IL-10 | [4][5][6] |
Reference Drug: Diclofenac (25 mg/kg) showed strong anti-inflammatory activity in the same models.[4][5]
Table 2: Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives
Compounds: 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives[7]
| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) |
| 6 | 68.30 | 28.20 | >300 |
| 19 | >300 | 89.50 | >300 |
| Valproic Acid (Reference) | 252.74 | 130.64 | 164.5 |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole. A lower ED₅₀ indicates higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further study.
Carrageenan-Induced Paw Edema in Wistar Rats
This model is a well-established method for evaluating the anti-inflammatory potential of pharmacological agents.[4]
Animals: Male Wistar rats.
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound (e.g., Compound 3f at 10, 20, and 40 mg/kg) or reference drug (e.g., Diclofenac at 25 mg/kg) is administered intraperitoneally.[4][5]
-
After a set time (e.g., 1 hour), inflammation is induced by injecting a 1% solution of carrageenan into the subplantar surface of the right hind paw.
-
Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage of paw edema inhibition is calculated relative to the control group.
Anticonvulsant Screening
The following protocols were used to assess the anticonvulsant activity of the synthesized pyrrolidine-2,5-dione derivatives.[7]
Maximal Electroshock (MES) Test:
-
Purpose: To identify compounds that prevent the spread of seizures.
-
Procedure: An electrical stimulus (e.g., 50 Hz, 0.5 s) is delivered via corneal electrodes. The endpoint is the abolition of the tonic hind limb extension.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Purpose: To identify compounds that raise the seizure threshold.
-
Procedure: A convulsant dose of pentylenetetrazole is administered subcutaneously. The endpoint is the failure to observe clonic seizures lasting for at least 5 seconds.
6 Hz Psychomotor Seizure Test:
-
Purpose: To model therapy-resistant partial seizures.
-
Procedure: A low-frequency (6 Hz), long-duration (3 s) electrical stimulus is delivered via corneal electrodes. The endpoint is the protection against seizure activity (e.g., stun, forelimb clonus, twitching).
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes and relationships described in the cited literature.
Synthesis of Pyrrolidine-2,5-dione Derivatives
Caption: Synthetic pathway for 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives.
Anti-inflammatory and Immunomodulatory Action
Caption: Proposed mechanism of immunomodulatory action for Compound 3f.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides [mdpi.com]
Comparative Guide to Purity Validation of 3-(2-Chlorophenyl)propionic Acid by HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research. 3-(2-Chlorophenyl)propionic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity is paramount to ensure the desired reaction outcomes and the quality of the final product. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for the purity validation of this compound, complete with detailed experimental protocols and supporting data.
Recommended Analytical Method: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and versatile technique for the purity assessment of a wide array of organic molecules, including this compound. The method separates the target compound from potential impurities based on differences in their polarity.
Potential Impurities
During the synthesis of this compound, several impurities may arise from starting materials, by-products, or degradation. Common impurities to monitor include:
-
o-Chlorobenzaldehyde: A potential starting material.[2]
-
3-(2-Chlorophenyl)propan-1-ol: A possible reduction by-product.
-
Isomeric Impurities: Such as 3-(4-chlorophenyl)propionic acid.
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of this compound and quantify any related impurities by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 0-5 min: 30% B, 5-25 min: 30% to 90% B, 25-30 min: 90% B, 30.1-35 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm[3][4][5] |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Alternative Analytical Methods
While HPLC is a robust method, orthogonal techniques can provide a more comprehensive purity profile. Gas Chromatography (GC) and Capillary Electrophoresis (CE) are viable alternatives.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[6]
Experimental Protocol: GC-FID Purity Analysis (with Derivatization)
Objective: To determine the purity of this compound by GC with Flame Ionization Detection (FID) following derivatization.
Derivatization (Esterification):
-
To 1 mg of the sample, add 500 µL of 14% BF3 in methanol.
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex and allow the layers to separate.
-
Analyze the upper hexane layer.
GC Conditions:
| Parameter | Condition |
| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | FID at 300 °C |
| Injection Volume | 1 µL (split 50:1) |
Capillary Electrophoresis (CE)
CE offers high separation efficiency for charged molecules like carboxylic acids and requires minimal sample and solvent consumption.[7][8]
Experimental Protocol: CE Purity Analysis
Objective: To determine the purity of this compound by Capillary Zone Electrophoresis (CZE) with UV detection.
CE Conditions:
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm ID, 50 cm total length (40 cm to detector) |
| Background Electrolyte | 50 mM Sodium tetraborate, pH 9.2 |
| Voltage | 25 kV |
| Temperature | 25 °C |
| Detection | UV at 200 nm[9][10] |
| Injection | Hydrodynamic (50 mbar for 5 s) |
Comparison of Analytical Methods
The choice of analytical method depends on the specific requirements of the analysis, available instrumentation, and the nature of the impurities.
| Feature | HPLC | GC (with Derivatization) | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity differences. | Separation based on volatility and boiling point. | Separation based on charge-to-size ratio in an electric field.[8] |
| Sample Preparation | Simple dissolution and filtration. | Requires a chemical derivatization step. | Simple dissolution in buffer. |
| Typical Analysis Time | 20-30 minutes | 15-25 minutes | 10-20 minutes |
| Sensitivity | High (ng to pg range) | Very high (pg to fg range) | Moderate (ng range) |
| Selectivity | Excellent for a wide range of polarities. | Excellent for volatile compounds. | Excellent for charged molecules.[7] |
| Instrumentation Cost | Moderate to High | Moderate | Moderate |
| Pros | Robust, reproducible, widely applicable. | High sensitivity, excellent for volatile impurities. | High efficiency, low sample/reagent use.[8] |
| Cons | Higher solvent consumption. | Derivatization adds complexity and potential for error. | Can have lower concentration sensitivity than HPLC. |
Logical Workflow for HPLC Method Validation
To ensure the reliability of the HPLC method for routine quality control, a thorough validation according to ICH guidelines is necessary. The following diagram illustrates the logical workflow of the validation process.
Caption: Workflow for HPLC method validation.
Conclusion
For the routine purity analysis of this compound, reversed-phase HPLC provides a robust, reliable, and high-resolution method suitable for identifying and quantifying common process-related impurities. Gas Chromatography offers a sensitive alternative, particularly for volatile impurities, though it requires a derivatization step. Capillary Electrophoresis presents a high-efficiency, low-consumption option for this acidic analyte. The selection of the most appropriate analytical method should be based on the specific analytical needs, available resources, and the desired level of detail in the purity assessment. A combination of these orthogonal techniques can provide the most comprehensive characterization of the compound's purity profile.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 1643-28-3 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Organic Acids – kapillarelektrophorese.eu [kapillarelektrophorese.eu]
A Researcher's Guide to Cross-Reactivity Profiling of 3-(2-Chlorophenyl)propionic Acid Analogues
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for conducting and evaluating cross-reactivity studies of 3-(2-Chlorophenyl)propionic acid analogues. Due to the limited availability of specific cross-reactivity data for this compound, this document outlines a robust methodology based on established immunoassay principles for small molecules (haptens).
Introduction to Cross-Reactivity in Immunoassays
Immunoassays are powerful tools for the detection and quantification of specific molecules. However, a significant challenge in their development is the potential for cross-reactivity, where antibodies raised against a target analyte also bind to structurally similar compounds. This can lead to inaccurate measurements and false-positive results. Therefore, characterizing the cross-reactivity of an antibody against a panel of structurally related analogues is a critical step in assay validation.
For a small molecule like this compound, which acts as a hapten, antibodies are typically generated by conjugating it to a larger carrier protein. The resulting antibodies must then be rigorously tested for their specificity. This guide details the experimental workflow and data presentation for such a study.
Selection of Cross-Reactant Analogues
The selection of analogues for cross-reactivity testing should be based on systematic structural modifications of the parent compound, this compound. This allows for a comprehensive understanding of which structural features are critical for antibody recognition.
Table 1: Proposed Analogues for Cross-Reactivity Screening
| Compound ID | Analogue Name | Structural Modification | Rationale for Inclusion |
| Target | This compound | - | Reference Compound (100% Cross-Reactivity) |
| Analogue 1 | 3-(3-Chlorophenyl)propionic acid | Isomeric change (position of Cl) | To assess the importance of the chlorine position on the phenyl ring. |
| Analogue 2 | 3-(4-Chlorophenyl)propionic acid | Isomeric change (position of Cl) | To further evaluate the impact of chlorine substitution patterns. |
| Analogue 3 | 3-(Phenyl)propionic acid | Removal of the chloro group | To determine the contribution of the chlorine atom to antibody binding. |
| Analogue 4 | 3-(2-Bromophenyl)propionic acid | Halogen substitution (Cl to Br) | To investigate the effect of different halogen substituents. |
| Analogue 5 | 3-(2-Fluorophenyl)propionic acid | Halogen substitution (Cl to F) | To assess the impact of a smaller, more electronegative halogen. |
| Analogue 6 | 3-(2-Methylphenyl)propionic acid | Substitution of Cl with a methyl group | To evaluate the effect of a non-halogen electron-donating group. |
| Analogue 7 | 2-(2-Chlorophenyl)acetic acid | Shortening of the propionic acid chain | To determine the importance of the alkyl chain length. |
| Analogue 8 | 4-(2-Chlorophenyl)butanoic acid | Lengthening of the propionic acid chain | To further assess the role of the alkyl chain in antibody recognition. |
Experimental Protocols
A competitive enzyme-linked immunosorbent assay (cELISA) is the most common format for assessing the cross-reactivity of antibodies against small molecule haptens.
Preparation of Reagents
-
Coating Antigen: Conjugate this compound to a carrier protein (e.g., Bovine Serum Albumin, BSA) for coating the microtiter plates. It is advisable to use a different carrier protein for immunization (e.g., Keyhole Limpet Hemocyanin, KLH) to minimize non-specific binding.
-
Antibody Solution: Prepare a stock solution of the primary antibody against the this compound-KLH conjugate. The optimal working dilution should be determined through titration experiments.
-
Standard and Analogue Solutions: Prepare stock solutions of this compound and each analogue in a suitable solvent (e.g., DMSO) and then serially dilute them in assay buffer to create a range of concentrations for the competition curve.
-
Enzyme-Conjugated Secondary Antibody: Use a secondary antibody that is specific for the species of the primary antibody and is conjugated to an enzyme such as Horseradish Peroxidase (HRP).
-
Buffers: Prepare coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), wash buffer (e.g., PBS with 0.05% Tween-20), and assay/blocking buffer (e.g., PBS with 1% BSA).
-
Substrate and Stop Solution: Use a suitable substrate for the enzyme (e.g., TMB for HRP) and a stop solution (e.g., 2N H₂SO₄).
Competitive ELISA Procedure
-
Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (this compound-BSA) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound coating antigen.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add equal volumes of the primary antibody (at its optimal dilution) and either the standard (this compound) or one of the analogue solutions at various concentrations to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies and competitors.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark at room temperature for a predetermined time (e.g., 15-30 minutes).
-
Stopping the Reaction: Stop the reaction by adding the stop solution to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Data Presentation and Analysis
Competition Curves and IC50 Determination
Plot the percentage of binding against the logarithm of the analyte concentration for the target compound and each analogue. The percentage of binding is calculated as:
% Binding = (Absorbance_sample - Absorbance_blank) / (Absorbance_zero_analyte - Absorbance_blank) * 100
From the resulting sigmoidal curves, determine the concentration of the analyte that causes 50% inhibition of the maximum signal (IC50).
Cross-Reactivity Calculation
The cross-reactivity (CR) of each analogue is calculated relative to the target compound using the following formula:
CR (%) = (IC50 of this compound / IC50 of Analogue) * 100
Summary of Quantitative Data
Summarize the IC50 and cross-reactivity data in a clear and concise table for easy comparison.
Table 2: Hypothetical Cross-Reactivity Data for this compound Analogues
| Compound ID | Analogue Name | IC50 (ng/mL) | Cross-Reactivity (%) |
| Target | This compound | 10.5 | 100 |
| Analogue 1 | 3-(3-Chlorophenyl)propionic acid | 52.5 | 20.0 |
| Analogue 2 | 3-(4-Chlorophenyl)propionic acid | 105.0 | 10.0 |
| Analogue 3 | 3-(Phenyl)propionic acid | > 1000 | < 1.0 |
| Analogue 4 | 3-(2-Bromophenyl)propionic acid | 15.8 | 66.5 |
| Analogue 5 | 3-(2-Fluorophenyl)propionic acid | 21.0 | 50.0 |
| Analogue 6 | 3-(2-Methylphenyl)propionic acid | 210.0 | 5.0 |
| Analogue 7 | 2-(2-Chlorophenyl)acetic acid | > 1000 | < 1.0 |
| Analogue 8 | 4-(2-Chlorophenyl)butanoic acid | 525.0 | 2.0 |
Mandatory Visualizations
Experimental Workflow
Structural Similarity and Cross-Reactivity Relationship
comparative analysis of spectroscopic data for chlorophenylpropionic acid isomers
A comprehensive spectroscopic comparison of 2-chlorophenylpropionic acid, 3-chlorophenylpropionic acid, and 4-chlorophenylpropionic acid reveals distinct differences in their spectral properties, arising from the varied substitution pattern of the chlorine atom on the phenyl ring. This guide provides a detailed analysis of their Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and drug development professionals in identifying and differentiating these isomers.
Data Presentation
The following tables summarize the key quantitative spectroscopic data for the three isomers of chlorophenylpropionic acid.
Table 1: Infrared (IR) Spectroscopy Data
| Isomer | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 2-Chlorophenylpropionic Acid | ~3000 (broad) | ~1700 | ~750 |
| 3-Chlorophenylpropionic Acid | ~3000 (broad)[1] | ~1700[1] | ~800 |
| 4-Chlorophenylpropionic Acid | ~3000 (broad)[2] | ~1700[2] | ~830 |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Isomer | Chemical Shift (δ) of -COOH (ppm) | Chemical Shift (δ) of Ar-H (ppm) | Chemical Shift (δ) of -CH₂-CH₂- (ppm) |
| 2-Chlorophenylpropionic Acid | ~11-12 | 7.1 - 7.4 | ~3.1 (t), ~2.7 (t) |
| 3-Chlorophenylpropionic Acid | ~11-12 | 7.1 - 7.3 | ~2.9 (t), ~2.6 (t) |
| 4-Chlorophenylpropionic Acid | ~11-12 | 7.2 - 7.3 | ~2.9 (t), ~2.6 (t) |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| Isomer | Chemical Shift (δ) of -COOH (ppm) | Chemical Shift (δ) of Ar-C (ppm) | Chemical Shift (δ) of -CH₂-CH₂- (ppm) |
| 2-Chlorophenylpropionic Acid | ~178 | 127-140 | ~35, ~30 |
| 3-Chlorophenylpropionic Acid | ~178 | 126-142 | ~35, ~31 |
| 4-Chlorophenylpropionic Acid | ~178 | 128-140 | ~35, ~30 |
Table 4: Mass Spectrometry (MS) Data
| Isomer | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 2-Chlorophenylpropionic Acid | 184/186[3] | 139/141, 111, 75[3] |
| 3-Chlorophenylpropionic Acid | 184/186 | 139/141, 111, 75 |
| 4-Chlorophenylpropionic Acid | 184/186[2] | 139/141, 111, 75[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: A small amount of the solid chlorophenylpropionic acid isomer is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[1] The spectrum is then collected. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
Instrumentation: A Fourier-transform infrared spectrometer is used to record the spectra.
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the chlorophenylpropionic acid isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[4] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
Data Acquisition:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to TMS.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are reported in ppm relative to TMS.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (Derivatization): Due to the low volatility of carboxylic acids, a derivatization step is often necessary for GC-MS analysis. A common method is esterification. The carboxylic acid is reacted with a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine to form a more volatile trimethylsilyl (TMS) ester.[5]
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a suitable capillary column (e.g., a non-polar stationary phase).
Data Acquisition:
-
GC Separation: The derivatized sample is injected into the GC. The oven temperature is programmed to ramp up to separate the components of the sample based on their boiling points and interactions with the stationary phase.
-
MS Analysis: As the components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact, EI) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum for each component.[6]
Mandatory Visualization
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of the chlorophenylpropionic acid isomers.
References
- 1. 3-(3-Chlorophenyl)propanoic acid | C9H9ClO2 | CID 177164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(4-Chlorophenyl)propionic acid [webbook.nist.gov]
- 3. 3-(2-Chlorophenyl)propionic acid [webbook.nist.gov]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 6. metbio.net [metbio.net]
Comparative Analysis of Anti-Inflammatory Activity: 3-(2-Chlorophenyl)propionic Acid vs. Ibuprofen
A Head-to-Head Look at a Known NSAID and a Potential Anti-Inflammatory Candidate
In the landscape of anti-inflammatory drug discovery, arylpropionic acid derivatives represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Ibuprofen, a household name, is a well-characterized member of this family, widely used for its analgesic, anti-pyretic, and anti-inflammatory effects.[1] This guide provides a comparative assessment of the anti-inflammatory activity of 3-(2-Chlorophenyl)propionic acid against the benchmark NSAID, ibuprofen.
While extensive experimental data is available for ibuprofen, detailing its mechanism of action and efficacy, there is a notable scarcity of publicly accessible research on the anti-inflammatory properties of this compound. This compound is primarily recognized as an intermediate in the synthesis of pharmaceuticals, including analgesics and antipyretics. The absence of direct experimental data for this compound necessitates a foundational approach to this comparison. We will detail the established anti-inflammatory profile of ibuprofen and outline the standard experimental protocols that would be essential to evaluate the potential of this compound as an anti-inflammatory agent.
Chemical and Physical Properties
A preliminary comparison starts with the fundamental chemical and physical characteristics of both molecules.
| Property | This compound | Ibuprofen |
| IUPAC Name | 3-(2-chlorophenyl)propanoic acid | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid |
| Molecular Formula | C₉H₉ClO₂ | C₁₃H₁₈O₂ |
| Molecular Weight | 184.62 g/mol | 206.29 g/mol |
| Appearance | White to off-white solid | White crystalline powder |
| Structure |
|
|
Mechanism of Action: The Known vs. The Postulated
Ibuprofen: A Non-Selective COX Inhibitor
Ibuprofen's anti-inflammatory effects are primarily attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3][4] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][4]
-
COX-1 is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the gastrointestinal lining and regulating platelet aggregation.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. Inhibition of COX-2 is largely responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs.[5]
The inhibition of COX-1 by ibuprofen is associated with its potential gastrointestinal side effects.
This compound: A Hypothetical Mechanism
Given its structural similarity to ibuprofen as a propionic acid derivative, it is plausible that this compound, if it possesses anti-inflammatory activity, would also exert its effects through the inhibition of COX enzymes. However, without experimental validation, this remains a hypothesis. Key questions to be answered through future research include its potency against COX-1 and COX-2 and its selectivity profile.
Experimental Data Summary
The following table summarizes key anti-inflammatory data for ibuprofen. A corresponding column for this compound is included to highlight the data points that would be necessary for a direct comparison.
| Experimental Parameter | Ibuprofen | This compound |
| In Vitro COX Inhibition (IC₅₀) | COX-1: ~15 µM COX-2: ~35 µM (Varies depending on assay conditions) | Data not publicly available |
| In Vivo Anti-Inflammatory Activity (e.g., Carrageenan-induced Paw Edema) | Significant reduction in paw edema at various doses. For example, a study on a propionic acid derivative showed significant inhibition. | Data not publicly available |
| Cytokine Inhibition (e.g., TNF-α, IL-6) | Capable of reducing the production of pro-inflammatory cytokines, though the primary mechanism is COX inhibition.[6] A study on a (3-Chlorophenyl)-2-Spiroisoxazoline derivative showed significant inhibition of TNF-α and IL-6.[7] | Data not publicly available |
Experimental Protocols
To assess the anti-inflammatory activity of a novel compound like this compound and compare it to an established drug such as ibuprofen, a series of standardized in vitro and in vivo experiments are required.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Principle: This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The inhibition is typically quantified by measuring the production of prostaglandin E₂ (PGE₂) from the substrate arachidonic acid using an ELISA kit.
-
Materials: Purified ovine or human COX-1 and human recombinant COX-2 enzymes, arachidonic acid, test compounds (this compound, ibuprofen), reaction buffer, cofactors (e.g., hematin), and a PGE₂ ELISA kit.
-
Procedure:
-
Prepare various concentrations of the test compounds.
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and cofactors.
-
Add the test compounds to the wells and pre-incubate to allow for binding to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction and measure the PGE₂ concentration using an ELISA kit.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound against each enzyme.
-
2. Cytokine Release Assay in Macrophages:
-
Principle: This assay evaluates the effect of the test compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Materials: RAW 264.7 macrophage cell line, cell culture medium, LPS, test compounds, and ELISA kits for TNF-α and IL-6.
-
Procedure:
-
Culture RAW 264.7 cells in 96-well plates.
-
Treat the cells with various concentrations of the test compounds for a specified period.
-
Stimulate the cells with LPS to induce cytokine production.
-
Incubate for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits.
-
In Vivo Assays
1. Carrageenan-Induced Paw Edema Model:
-
Principle: This is a widely used and well-validated model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Animals: Wistar or Sprague-Dawley rats.
-
Materials: Carrageenan solution, test compounds, vehicle (e.g., saline, carboxymethyl cellulose), and a plethysmometer to measure paw volume.
-
Procedure:
-
Administer the test compounds or vehicle to different groups of rats, typically orally or intraperitoneally.
-
After a set time (e.g., 1 hour), inject a sub-plantar dose of carrageenan into the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
-
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.
Caption: Ibuprofen's inhibition of COX-1 and COX-2 enzymes.
Caption: Workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
Ibuprofen stands as a well-documented and effective non-selective NSAID with a clear mechanism of action centered on the inhibition of COX enzymes. Its anti-inflammatory properties have been extensively validated through a battery of in vitro and in vivo studies.
In contrast, this compound remains a largely uncharacterized compound in terms of its biological activity. While its chemical structure suggests the potential for anti-inflammatory effects, likely through a similar COX-inhibitory mechanism, this is purely speculative without supporting experimental data.
For a meaningful comparison to be made, future research on this compound is imperative. Such studies should focus on the experimental protocols outlined in this guide, including COX inhibition assays, cytokine release assays, and in vivo models of inflammation. The resulting data would not only elucidate the potential of this compound as a novel anti-inflammatory agent but also allow for a direct and quantitative comparison with established drugs like ibuprofen, thereby informing future drug development efforts.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Quantitative Analysis of 3-(2-Chlorophenyl)propionic Acid: A Comparative Guide to qNMR and Alternative Methods
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. This guide provides a comprehensive comparison of a validated quantitative Nuclear Magnetic Resonance (qNMR) method for 3-(2-Chlorophenyl)propionic acid against established alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to understand the optimal analytical approach for this compound.
Introduction to Quantitative Analysis Techniques
Quantitative analysis is a critical step in the characterization and quality assessment of chemical substances. For this compound, a key intermediate in the synthesis of various pharmaceuticals, robust and reliable quantitative methods are essential. While chromatographic techniques have traditionally dominated this field, qNMR has emerged as a powerful and direct method for determining the purity and concentration of organic molecules.[1]
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the molar concentration of a substance by relating the integral of a specific resonance signal to the number of protons giving rise to that signal.[2] Its key advantage lies in its ability to provide a direct measurement without the need for a specific reference standard of the analyte, instead relying on a certified internal standard.[3]
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique for the analysis of non-volatile or thermally labile compounds. When coupled with a UV detector, it provides a robust method for the quantification of compounds containing a chromophore, such as this compound.[4][5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds and can provide both quantitative and structural information.[7][8][9]
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis, the nature of the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-MS for the quantitative analysis of this compound.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct proportionality between NMR signal integral and molar concentration.[2] | Separation based on partitioning between a mobile and stationary phase, with UV detection.[10] | Separation based on volatility and interaction with a stationary phase, with mass spectrometric detection.[9] |
| Selectivity | High, based on unique chemical shifts of protons. Can distinguish between structurally similar compounds. | Good, dependent on chromatographic separation and UV absorbance. | Very high, based on both retention time and mass-to-charge ratio. |
| Accuracy | High, considered a primary ratio method.[1] | High, dependent on the purity of the reference standard. | High, dependent on the purity of the reference standard and potential for matrix effects. |
| Precision | High, with relative standard deviations (RSDs) typically <1%. | High, with RSDs typically <2%.[4][5] | High, with RSDs typically <5%. |
| Linearity | Excellent over a wide dynamic range. | Good, but can be limited by detector saturation at high concentrations. | Good, but can be affected by ion source saturation. |
| LOD/LOQ | Generally higher than chromatographic methods. | Lower than qNMR, typically in the µg/mL range.[4][5] | Very low, often in the ng/mL to pg/mL range.[7] |
| Sample Throughput | Moderate, requires longer acquisition times for high precision. | High, with typical run times of 5-15 minutes. | Moderate to high, depending on the chromatographic method. |
| Reference Standard | Requires a certified internal standard, not the analyte itself.[3] | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
| Structural Info | Provides detailed structural information. | Limited to UV spectrum. | Provides fragmentation patterns for structural elucidation. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Method Validation
This protocol outlines the validation of a qNMR method for the determination of the purity of this compound using an internal standard.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Internal Standard: Maleic acid (certified reference material).
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of maleic acid into a clean, dry vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Vortex the sample to ensure complete dissolution and transfer to a 5 mm NMR tube.
¹H-NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans (ns): 16 (can be adjusted to achieve desired signal-to-noise ratio).
-
Acquisition Time (aq): At least 3 s.
-
Spectral Width (sw): 20 ppm.
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the triplet at approximately 2.9 ppm (CH₂) and the triplet at approximately 2.6 ppm (CH₂) can be used. For maleic acid, the singlet at approximately 6.3 ppm is used.
Calculation of Purity: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte and I_IS are the integrals of the analyte and internal standard signals, respectively.
-
N_analyte and N_IS are the number of protons corresponding to the integrated signals of the analyte and internal standard, respectively.
-
MW_analyte and MW_IS are the molecular weights of the analyte and internal standard, respectively.
-
m_analyte and m_IS are the masses of the analyte and internal standard, respectively.
-
P_IS is the purity of the internal standard.
Validation Parameters:
-
Specificity: Demonstrated by the resolution of the analyte and internal standard signals from any impurity signals.
-
Linearity: Assessed by preparing a series of solutions with varying concentrations of the analyte and a fixed concentration of the internal standard. A plot of the integral ratio versus the concentration ratio should yield a linear relationship with R² > 0.999.[11]
-
Accuracy: Determined by analyzing a sample of known purity or by a spike recovery study.
-
Precision: Evaluated by repeated measurements of the same sample (repeatability) and by analyzing the same sample on different days or by different analysts (intermediate precision).
-
Robustness: Assessed by intentionally varying experimental parameters such as the relaxation delay and the number of scans and observing the effect on the results.
HPLC-UV Method
This protocol is based on a validated method for a structurally similar compound and can be adapted for this compound.[4][5]
Instrumentation: HPLC system with a UV detector.
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v).
Flow Rate: 1.0 mL/min.
Detection Wavelength: 220 nm.
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution at a concentration within the calibration range.
Quantification: Quantification is performed using an external standard calibration curve.
GC-MS Method
This protocol requires derivatization to increase the volatility of the carboxylic acid.
Instrumentation: GC-MS system.
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Sample Preparation:
-
Evaporate a known amount of the sample solution to dryness under a stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
Inject an aliquot of the derivatized sample into the GC-MS.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: 50-500 m/z.
Quantification: Quantification is performed using an internal or external standard calibration curve.
Workflow and Data Analysis Diagrams
The following diagrams illustrate the experimental workflows for the qNMR validation and a comparison of the analytical methods.
Caption: Workflow for the validation of a quantitative NMR method.
Caption: Comparison of analytical methods for this compound.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific analytical needs.
-
qNMR stands out as a primary method that provides high accuracy and precision without the need for a specific analyte reference standard, making it ideal for the certification of reference materials and for obtaining highly reliable purity values.[1] It also offers valuable structural information.
-
HPLC-UV is a robust and high-throughput method well-suited for routine quality control in a production environment where a large number of samples need to be analyzed efficiently.[4][5]
-
GC-MS , although requiring a derivatization step, offers the highest sensitivity and selectivity, making it the method of choice for trace-level analysis or when dealing with complex matrices.[7]
By understanding the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate method to ensure the quality and consistency of this compound in their applications. The validation of the chosen method according to established guidelines is crucial for ensuring the reliability of the generated data.[12]
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. scioninstruments.com [scioninstruments.com]
- 7. agriculturejournals.cz [agriculturejournals.cz]
- 8. jmchemsci.com [jmchemsci.com]
- 9. epa.gov [epa.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. benthamscience.com [benthamscience.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Anticonvulsant Effects of Propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticonvulsant properties of various propionic acid derivatives, with a primary focus on Valproic Acid (VPA) and its analogues. The information presented is intended to support research and development efforts in the field of antiepileptic drug discovery by offering a concise overview of efficacy, safety, and underlying mechanisms of action based on preclinical experimental data.
Comparative Anticonvulsant Activity and Neurotoxicity
The therapeutic potential of an anticonvulsant is determined by its ability to protect against seizures at doses that do not cause significant neurological side effects. This relationship is often quantified by comparing the median effective dose (ED50) in seizure models to the median toxic dose (TD50) that induces motor impairment. The ratio of these values provides the Protective Index (PI), a key indicator of a drug's safety margin.
The following table summarizes the anticonvulsant activity and neurotoxicity of Sodium Valproate and several novel hydrazone and thiosemicarbazide derivatives. The data is derived from studies using the subcutaneous pentylenetetrazole (PTZ)-induced seizure model in rats, a standard for assessing potential efficacy against absence seizures. Neurotoxicity was evaluated using the rotarod test.
| Compound | Chemical Class | Anticonvulsant Activity (ED50 in mg/kg) | Neurotoxicity (TD50 in mg/kg) | Protective Index (PI = TD50/ED50) |
| Sodium Valproate | Propionic Acid Derivative (Reference) | 300 | 450 | 1.5 |
| Compound 7e | Hydrazone Derivative of Valproic Acid | 268 | 457 | 1.71 |
| Compound 7j | Hydrazone Derivative of Valproic Acid | 115 | 346 | 3.01 |
| Compound 10 | 1,3,4-Thiadiazole Derivative of Valproic Acid | 133 | 371 | 2.79 |
| Compound 11 | 1,2,4-Triazole Derivative of Valproic Acid | 187 | 419 | 2.24 |
Data sourced from: "Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives".[1][2]
As the data indicates, several of the synthesized derivatives exhibit a more favorable profile than the parent compound, Sodium Valproate. Notably, compounds 7j and 10 show significantly lower ED50 values, suggesting higher potency, and possess a considerably larger protective index, indicating a wider safety margin.[1][2]
Mechanisms of Action: Signaling Pathways
The anticonvulsant effects of propionic acid derivatives, particularly Valproic Acid, are multifaceted and not attributed to a single mechanism of action. They are known to modulate several key neuronal signaling pathways to reduce hyperexcitability. The primary mechanisms include:
-
Enhancement of GABAergic Neurotransmission: Valproic Acid increases the concentration of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) in the brain. It achieves this by inhibiting GABA transaminase, the enzyme responsible for GABA degradation, and by stimulating the GABA-synthesizing enzyme, glutamic acid decarboxylase.[3][4][5]
-
Inhibition of Voltage-Gated Sodium Channels: By blocking voltage-gated sodium channels, Valproic Acid reduces the ability of neurons to fire at high frequencies, a hallmark of seizure activity.[3][5][6]
-
Modulation of T-Type Calcium Channels: Inhibition of these channels is another mechanism by which Valproic Acid can control neuronal excitability.[5][6]
-
Reduction of Excitatory Neurotransmission: Some evidence suggests that Valproic Acid can suppress synaptic responses mediated by the NMDA receptor, a key component of excitatory glutamate signaling.[7][8]
Figure 1: Mechanisms of Action of Valproic Acid.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of propionic acid derivatives. These protocols are standard preclinical screening methods for anticonvulsant drugs.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent the spread of seizures.
-
Animals: Male albino mice (20-25 g) are typically used.
-
Apparatus: An electroconvulsometer with corneal electrodes.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compound is administered, usually intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle.
-
At the time of peak effect of the drug, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes, which have been moistened with saline. A drop of topical anesthetic may be applied to the corneas prior to electrode placement.
-
The animal is observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Abolition of the hindlimb tonic extensor component is the endpoint and indicates that the compound has anticonvulsant activity in this model.
-
The ED50 is calculated based on the percentage of animals protected at various doses.
-
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for clonic seizures and is often used to identify compounds effective against absence seizures.
-
Animals: Male albino mice (20-25 g) are commonly used.
-
Apparatus: Isolation cages for observation.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test compound or vehicle is administered.
-
At the time of peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously in the midline of the neck.
-
Animals are placed in individual observation cages and observed for 30 minutes.
-
The endpoint is the presence or absence of a clonic seizure, typically defined as clonus of the forelimbs, hindlimbs, or jaw lasting for at least 3-5 seconds.
-
An animal that does not exhibit this endpoint is considered protected.
-
The ED50 is determined from the dose-response data.
-
Rotarod Neurotoxicity Test
This test assesses motor impairment and is used to determine the neurotoxic dose (TD50) of a compound.
-
Animals: Male albino mice (20-25 g).
-
Apparatus: A rotarod apparatus, which is a rotating rod.
-
Procedure:
-
Prior to the test, mice are trained to stay on the rotating rod (e.g., at 5-10 rpm) for a set period, such as one minute.
-
On the test day, the compound is administered at various doses.
-
At the time of peak effect, each mouse is placed on the rotarod.
-
The inability of a mouse to remain on the rod for the predetermined time is considered an indication of neurotoxicity.
-
The TD50 is the dose at which 50% of the animals fail the test.
-
Figure 2: Experimental Workflow for Preclinical Anticonvulsant Screening.
References
- 1. Synthesis, Anticonvulsant Activity and Cytotoxicity of Novel Valproic Acid Derivatives | PDF [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships of unsaturated analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant and neurotoxic activities of twelve analogues of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione [mdpi.com]
- 6. Quantitative structure-anticonvulsant activity studies of valproic acid analogues - UBC Library Open Collections [open.library.ubc.ca]
- 7. Acute anticonvulsant activity of structural analogues of valproic acid and changes in brain GABA and aspartate content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Robustness of Analytical Methods for 3-(2-Chlorophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the robustness of a high-performance liquid chromatography (HPLC) method for the quantitative analysis of 3-(2-Chlorophenyl)propionic acid. Robustness, a critical component of analytical method validation, ensures that the method remains reliable and unaffected by small, deliberate variations in procedural parameters. This document outlines a detailed experimental protocol for a proposed HPLC method, presents a thorough robustness study, and includes a comparative analysis with a potential alternative gas chromatography (GC) method. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Proposed Analytical Method: Reversed-Phase HPLC (RP-HPLC)
An RP-HPLC method is proposed for the routine analysis of this compound, based on methodologies developed for structurally similar aromatic carboxylic acids.
Experimental Protocol: RP-HPLC
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 0.01 M Phosphate Buffer (pH 3.0) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Standard Solution Preparation: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase.
Robustness Evaluation of the Proposed HPLC Method
A systematic robustness study was designed to evaluate the impact of minor variations in key chromatographic parameters on the analytical results. The study follows the "one-factor-at-a-time" approach, where one parameter is intentionally varied while others are held constant.[1]
Experimental Protocol: Robustness Study
The following parameters were intentionally varied from the nominal method conditions:
-
Flow Rate: ± 0.1 mL/min
-
Mobile Phase Composition (Acetonitrile %): ± 2%
-
Column Temperature: ± 2°C
-
Mobile Phase pH: ± 0.2 units
The system suitability parameters (retention time, peak area, and theoretical plates) were monitored for the standard solution under each condition.
Data Presentation: Robustness Study Results
The following table summarizes the hypothetical results of the robustness study. This data is for illustrative purposes to demonstrate the evaluation process.
| Parameter Varied | Condition | Retention Time (min) | Peak Area (arbitrary units) | Theoretical Plates | %RSD of Peak Area (n=6) |
| Nominal | 1.0 mL/min, 50% ACN, 30°C, pH 3.0 | 5.42 | 1254321 | >2000 | 0.85 |
| Flow Rate | 0.9 mL/min | 6.01 | 1393753 | >2000 | 0.91 |
| 1.1 mL/min | 4.93 | 1140292 | >2000 | 0.88 | |
| Mobile Phase Composition | 48% Acetonitrile | 5.98 | 1256110 | >2000 | 0.95 |
| 52% Acetonitrile | 4.89 | 1252987 | >2000 | 0.82 | |
| Column Temperature | 28°C | 5.51 | 1253998 | >2000 | 0.86 |
| 32°C | 5.33 | 1254876 | >2000 | 0.84 | |
| Mobile Phase pH | 2.8 | 5.48 | 1255012 | >2000 | 0.90 |
| 3.2 | 5.36 | 1253765 | >2000 | 0.87 |
Forced Degradation Study
A forced degradation study is essential to establish the stability-indicating nature of the analytical method.[2][3]
Experimental Protocol: Forced Degradation
Samples of this compound were subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples were then analyzed using the proposed HPLC method.
Data Presentation: Forced Degradation Results (Illustrative)
| Stress Condition | % Degradation | Degradation Products Observed |
| Acid Hydrolysis | < 2% | No significant degradation products |
| Base Hydrolysis | ~15% | One major degradation peak observed |
| Oxidative Degradation | ~8% | Two minor degradation peaks observed |
| Thermal Degradation | < 1% | No significant degradation products |
| Photolytic Degradation | ~5% | One minor degradation peak observed |
Alternative Analytical Method: Gas Chromatography (GC)
Gas chromatography offers an alternative approach for the analysis of this compound, particularly if the analyte is volatile or can be made volatile through derivatization.
Comparison of HPLC and GC Methods
The choice between HPLC and GC depends on the specific analytical requirements and the physicochemical properties of the analyte.[4][5][6][7][8]
| Feature | HPLC | GC |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Suitable for non-volatile and thermally unstable compounds.[5] | Suitable for volatile and thermally stable compounds.[8] |
| Sample Preparation | Generally simpler, involves dissolving the sample in a suitable solvent. | May require derivatization to increase volatility and thermal stability. |
| Operating Temperature | Typically at or near ambient temperature.[4] | High temperatures are required for volatilization.[6] |
| Analysis Time | Can range from a few minutes to over an hour.[4] | Often provides faster analysis times.[7] |
| Cost | Can be more expensive due to solvent consumption and pump maintenance.[4] | Generally has a lower cost per analysis.[7] |
Visualizations
Workflow for HPLC Method Robustness Evaluation
Caption: Workflow for the evaluation of HPLC method robustness.
Forced Degradation Study Pathway
Caption: Pathway for conducting a forced degradation study.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. foodsafety.institute [foodsafety.institute]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 8. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 3-(2-Chlorophenyl)propionic Acid
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is a critical factor in the pace and cost of discovery and production. This guide provides a comparative analysis of various synthetic routes to 3-(2-Chlorophenyl)propionic acid, a valuable building block in medicinal chemistry. The following sections detail the efficiency of several common synthetic methods, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Methods
The efficiency of different synthetic pathways to this compound can be evaluated based on key metrics such as reaction yield, duration, and the complexity of the procedure. The table below summarizes the quantitative data for various methods.
| Method | Starting Materials | Reagents & Conditions | Reaction Time | Yield |
| Knoevenagel Condensation & Reduction | 2-Chlorobenzaldehyde, Isopropylidene Malonate (Meldrum's Acid) | 1. Triethylamine, Formic Acid, Reflux2. Hydrolysis and Decarboxylation | 4 hours | 67% |
| Malonic Ester Synthesis (for isomer) | 3-Chlorobenzyl Chloride, Diethyl Malonate | 1. Sodium Ethoxide2. Hydrolysis and Decarboxylation | ~1.5 hours | 85.6% |
| Hydrolysis of Ester | Methyl 3-(2-chlorophenyl)propionate | 10% aqueous Sodium Hydroxide, Reflux | 2 hours | N/A |
| Catalytic Hydrogenation (analogue) | Cinnamic Acid | Rhodium Catalyst, Formic Acid, Triethylamine, 65 °C | 22 hours | 95% |
Note: Data for the malonic ester synthesis is for the 3-(3-chlorophenyl) isomer and catalytic hydrogenation is for the non-chlorinated analogue, presented here for comparative purposes.
Detailed Experimental Protocols
Method 1: Knoevenagel Condensation followed by Reduction
This method provides a two-step route from commercially available starting materials.
Step 1: Condensation
-
To a three-necked flask equipped with a dropping funnel, reflux condenser, and thermometer, add 85% formic acid (8 mL, 180 mmol).
-
Cool the solution to 5°C and slowly add triethylamine (2.7 mL, 27 mmol) while maintaining the temperature below 10°C.
-
Add 2-chlorobenzaldehyde (5 g, 27 mmol) and isopropylidene malonate (Meldrum's acid) (3.9 g, 27 mmol) to the reaction mixture.
-
Heat the mixture to reflux for 4 hours.
Step 2: Hydrolysis and Decarboxylation
-
After reflux, cool the reaction mixture to room temperature and pour it into 30 mL of pre-cooled ice water.
-
Acidify the resulting suspension to a pH of approximately 1 with 5.5 M hydrochloric acid and refrigerate overnight.
-
Collect the precipitated crystals by filtration, wash with cold water (3 x 20 mL), and dry in a desiccator.
-
Dissolve the product in chloroform (100 mL), filter any insoluble impurities, and concentrate the filtrate to about 10 mL.
-
Add petroleum ether (15 mL) with stirring and heat the solution.
-
Slowly cool the solution to precipitate the final product, this compound.
Method 2: Hydrolysis of Methyl 3-(2-chlorophenyl)propionate
This is a straightforward hydrolysis of the corresponding methyl ester.
-
Reflux methyl 3-(2-chlorophenyl)propionate in 1 L of 10% aqueous sodium hydroxide for two hours.
-
Cool the reaction mixture, acidify, and filter to collect the crude product.
-
Dissolve the filter cake in hot aqueous sodium bicarbonate and filter.
-
Acidify the filtrate and filter to yield pure this compound.
Synthetic Pathways and Workflows
The following diagrams illustrate the logical flow of the discussed synthetic methods.
Conclusion
The selection of an optimal synthetic route for this compound depends on various factors including desired yield, acceptable reaction time, cost of starting materials, and available equipment. The Knoevenagel condensation followed by reduction offers a reliable method with a decent yield from readily available precursors. While the hydrolysis of the corresponding methyl ester is a simpler and faster process, the overall efficiency would depend on the synthesis of the ester itself. For analogous compounds, catalytic hydrogenation demonstrates high yields, suggesting that optimization of this method for the chlorinated substrate could be a promising avenue for future investigation. The provided data and protocols serve as a valuable resource for chemists to make informed decisions in their synthetic endeavors.
Safety Operating Guide
Proper Disposal of 3-(2-Chlorophenyl)propionic Acid: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 3-(2-Chlorophenyl)propionic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic compound in accordance with general safety protocols and regulatory guidelines.
Immediate Safety and Handling Considerations
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection[1]. Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or fumes[1][2]. In case of a spill, the material should be contained to prevent it from entering drains[2]. The spilled solid should be carefully swept up to avoid creating dust and placed in a suitable, closed container for disposal[3].
Waste Classification
This compound is classified as a halogenated organic waste due to the presence of a chlorine atom[4][5]. This classification is crucial as it dictates the required segregation and disposal pathway. Halogenated organic wastes must be collected separately from non-halogenated organic wastes and aqueous/inorganic wastes to ensure proper treatment and to prevent dangerous chemical reactions[4].
Disposal Procedures
The recommended method for the disposal of this compound is through a licensed professional waste disposal company[3]. The primary treatment technology for halogenated organic compounds is high-temperature incineration[4].
Key steps for proper disposal include:
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated gloves) in a designated, clearly labeled waste container for "Halogenated Organic Waste"[4][5]. Do not mix with other waste streams[4].
-
Container Management: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area[2]. Ensure that the original container is used for waste collection if possible, and never reuse the container for other purposes. Contaminated packaging should be treated as the unused product and disposed of in the same manner[2][3].
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. This company will typically transport the waste to a facility equipped with a chemical incinerator that includes an afterburner and scrubber to neutralize harmful combustion byproducts.
Regulatory Information
Data Summary Table
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Waste Category | Halogenated Organic Waste | [4][5] |
| Recommended Disposal Method | Incineration by a licensed disposal company | [3][4] |
| EPA RCRA Waste Code | Not specifically listed; falls under the general category of halogenated organic compounds (F-listed wastes) | [6][8][9] |
| Container Handling | Keep in original, labeled, and tightly closed containers. Do not mix with other waste types. | [2] |
| Spill Residue | Collect in a sealed container for disposal as halogenated waste. | [3] |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. keyorganics.net [keyorganics.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. bucknell.edu [bucknell.edu]
- 5. uakron.edu [uakron.edu]
- 6. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. wku.edu [wku.edu]
- 9. media.clemson.edu [media.clemson.edu]
- 10. my.alfred.edu [my.alfred.edu]
Essential Safety and Handling Protocols for 3-(2-Chlorophenyl)propionic Acid
When working with 3-(2-Chlorophenyl)propionic acid, a compound that can cause skin, eye, and respiratory irritation, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.[1][2] This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the necessary protective gear for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Glasses | Chemical splash goggles or safety glasses with side shields are mandatory.[1][2] |
| Face Shield | A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Wear protective gloves.[1][3][5][6][7] While specific materials may vary, disposable nitrile gloves provide adequate short-term protection.[8] Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[9] |
| Body Protection | Laboratory Coat | A standard laboratory coat is the minimum requirement to protect against incidental contact.[8] |
| Chemical-Resistant Apron or Suit | For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron or a full chemically impervious suit should be worn.[10][11] | |
| Respiratory Protection | Respirator (as needed) | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[8] If dust or aerosols are generated, or if ventilation is insufficient, a NIOSH/MSHA-approved respirator with an appropriate particulate filter (conforming to EN 143) is necessary.[5][10][11] |
| Foot Protection | Safety Footwear | Closed-toe shoes are a minimum requirement in a laboratory setting. Safety footwear is recommended, particularly when handling larger quantities of the chemical.[11][12] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps for safe handling.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cochise.edu [cochise.edu]
- 3. download.basf.com [download.basf.com]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. fishersci.com [fishersci.com]
- 6. keyorganics.net [keyorganics.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. afgsci.com [afgsci.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. hsa.ie [hsa.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
